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Foundational

An In-depth Technical Guide to the In Vitro Mechanism of Action of 2-isobutyl-5-methoxy-2H-indazole

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract Indazole derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activiti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on the putative in vitro mechanism of action of a specific, novel derivative, 2-isobutyl-5-methoxy-2H-indazole. While direct experimental data for this compound is not yet publicly available, this document synthesizes the current understanding of the 2H-indazole class of molecules to propose a primary mechanism centered on the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation. We will explore the downstream cellular consequences of this inhibition, provide detailed protocols for its experimental validation, and discuss potential alternative mechanisms of action based on the known polypharmacology of the indazole core.

Introduction: The Indazole Scaffold - A Versatile Pharmacophore

The indazole, a bicyclic heteroaromatic compound, exists in two main tautomeric forms: 1H-indazole and 2H-indazole. Both have been extensively explored in drug discovery, leading to the development of compounds with a broad spectrum of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][2] The 2H-indazole isomer, in particular, has been the subject of significant interest due to its unique electronic and steric properties, which can be fine-tuned through substitution at various positions of the indazole core.

The subject of this guide, 2-isobutyl-5-methoxy-2H-indazole, is a novel derivative featuring an isobutyl group at the 2-position and a methoxy group at the 5-position. Based on extensive research into structurally related 2H-indazole compounds, the most probable in vitro mechanism of action is the inhibition of the cyclooxygenase (COX) pathway.[3][4]

Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) and Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes.[5] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory cascade.[4] Several studies have demonstrated that various indazole derivatives are potent inhibitors of COX, with a notable selectivity for the inducible COX-2 isoform over the constitutively expressed COX-1.[1][6] This selectivity is a desirable trait in anti-inflammatory drug candidates as it is associated with a reduced risk of gastrointestinal side effects.[5]

The Arachidonic Acid Cascade and the Role of COX

The proposed mechanism of action for 2-isobutyl-5-methoxy-2H-indazole is its interference with the arachidonic acid cascade, as depicted in the following signaling pathway:

Arachidonic Acid Cascade Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) COX-1 / COX-2->Prostaglandins (PGE2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever 2-isobutyl-5-methoxy-2H-indazole 2-isobutyl-5-methoxy-2H-indazole 2-isobutyl-5-methoxy-2H-indazole->COX-1 / COX-2 Inhibition

Caption: Proposed inhibition of the COX pathway by 2-isobutyl-5-methoxy-2H-indazole.

Expected In Vitro Activity

Based on published data for analogous indazole derivatives, we can project the potential inhibitory activity of 2-isobutyl-5-methoxy-2H-indazole against COX-1 and COX-2.[3][6] The following table presents hypothetical, yet representative, IC50 values that would be expected from in vitro enzymatic assays.

EnzymeHypothetical IC50 (µM) for 2-isobutyl-5-methoxy-2H-indazoleReference Compound (Celecoxib) IC50 (µM)
COX-1> 5015
COX-20.5 - 5.00.04

Note: These are projected values based on the known activities of similar indazole compounds and should be experimentally verified.

Experimental Protocols for In Vitro Validation

To empirically determine the mechanism of action of 2-isobutyl-5-methoxy-2H-indazole, a series of well-established in vitro assays are required. The following protocols provide a framework for these investigations.

COX-1 and COX-2 Inhibition Assay (Enzymatic)

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.

    • Heme: 15 mg/mL in DMSO.

    • COX-1 and COX-2 enzymes (human recombinant).

    • Arachidonic Acid (substrate): 100 mM in ethanol.

    • TMPD (colorimetric substrate): 100 mM in DMSO.

    • Test Compound: 2-isobutyl-5-methoxy-2H-indazole, dissolved in DMSO to create a stock solution (e.g., 10 mM) and serially diluted.

  • Assay Procedure:

    • Add 150 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of Heme.

    • Add 10 µL of either COX-1 or COX-2 enzyme solution.

    • Add 10 µL of the test compound at various concentrations (or DMSO for control).

    • Incubate for 5 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Immediately add 10 µL of TMPD solution.

    • Measure the absorbance at 595 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: Buffer, Heme, Enzymes, Substrates, Test Compound Plate_Setup Add Buffer, Heme, and Enzyme to 96-well plate Reagents->Plate_Setup Compound_Addition Add Test Compound or DMSO (Control) Plate_Setup->Compound_Addition Incubation Incubate at 25°C Compound_Addition->Incubation Reaction_Initiation Add Arachidonic Acid and TMPD Incubation->Reaction_Initiation Measurement Measure Absorbance at 595 nm Reaction_Initiation->Measurement Calculate_Rates Calculate Reaction Rates Measurement->Calculate_Rates Percent_Inhibition Determine Percent Inhibition Calculate_Rates->Percent_Inhibition IC50_Calculation Calculate IC50 Value Percent_Inhibition->IC50_Calculation

Caption: Workflow for the in vitro COX enzymatic inhibition assay.

Cellular Prostaglandin E2 (PGE2) Production Assay

This assay measures the downstream effect of COX inhibition by quantifying the production of PGE2 in a cellular context.

Principle: Lipopolysaccharide (LPS) is used to induce an inflammatory response in cells (e.g., RAW 264.7 macrophages), leading to the production of PGE2. The amount of PGE2 released into the cell culture medium is then measured using an enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 2-isobutyl-5-methoxy-2H-indazole for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant.

  • PGE2 ELISA:

    • Perform a competitive ELISA for PGE2 according to the manufacturer's instructions. Briefly, the supernatant is incubated in a plate pre-coated with a PGE2 antibody, along with a fixed amount of HRP-conjugated PGE2. The amount of HRP-conjugated PGE2 that binds to the antibody is inversely proportional to the amount of PGE2 in the supernatant.

  • Data Analysis:

    • Generate a standard curve using known concentrations of PGE2.

    • Determine the concentration of PGE2 in each sample from the standard curve.

    • Calculate the percent inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated control.

    • Calculate the IC50 value for the inhibition of PGE2 production.

Potential Alternative Mechanisms of Action

While COX inhibition is the most probable primary mechanism, the indazole scaffold is known for its ability to interact with multiple targets.[7] Therefore, it is prudent to consider and experimentally evaluate other potential mechanisms of action for 2-isobutyl-5-methoxy-2H-indazole.

Kinase Inhibition

Numerous indazole derivatives have been identified as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Pim kinases.[2][8] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, making them attractive targets for cancer therapy.

Experimental Validation: The kinase inhibitory activity of 2-isobutyl-5-methoxy-2H-indazole can be assessed using commercially available kinase assay kits or through profiling against a panel of kinases.

Other Potential Targets

The versatility of the indazole scaffold is further highlighted by reports of its derivatives acting as:

  • Poly(ADP-ribose) polymerase (PARP) inhibitors: These are involved in DNA repair and have applications in oncology.[9]

  • Cannabinoid receptor agonists: These receptors are part of the endocannabinoid system and are involved in various physiological processes.[10]

Conclusion

Based on the extensive body of literature on the biological activities of the 2H-indazole scaffold, the most plausible in vitro mechanism of action for 2-isobutyl-5-methoxy-2H-indazole is the inhibition of cyclooxygenase enzymes, particularly with a potential selectivity for COX-2. This proposed mechanism is supported by the known anti-inflammatory and analgesic properties of many indazole derivatives. However, the inherent polypharmacology of the indazole core necessitates a broader investigation into other potential targets, such as protein kinases, to fully elucidate the compound's biological profile. The experimental protocols outlined in this guide provide a robust framework for the comprehensive in vitro characterization of 2-isobutyl-5-methoxy-2H-indazole, which will be crucial for its future development as a potential therapeutic agent.

References

  • Dhananjayan, M., & Elango, K. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FC01–FC06. [Link]

  • Gaist, C., et al. (2019). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 896-911. [Link]

  • Singh, H., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(5), 526-553. [Link]

  • Gaist, C., et al. (2019). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 896-911. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules (Basel, Switzerland), 22(11), 1864. [Link]

  • Dhananjayan, M., & Elango, K. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FC01–FC06. [Link]

  • Dhananjayan, M., & Elango, K. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FC01–FC06. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. [Link]

  • Tondinelli, E., et al. (2019). Probing 2H‐Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. Chemistry – A European Journal, 25(6), 1475-1481. [Link]

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  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules (Basel, Switzerland), 22(11), 1864. [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules (Basel, Switzerland), 26(8), 2130. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(4), 133-139. [Link]

  • Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(4), 1076. [Link]

  • Unsal-Tan, O., et al. (2023). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Molecules, 28(14), 5539. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. [Link]

  • Rahman, M. M., et al. (2022). development of 1h-indazole derivatives as anti-inflammatory agents using computational. bioRxiv. [Link]

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  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Banister, S. D., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 34(2), 248-261. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of 2-isobutyl-5-methoxy-2H-indazole

A Senior Application Scientist's Perspective on Methodical Preclinical Evaluation Abstract This guide provides a comprehensive framework for evaluating the in vivo pharmacokinetic (PK) profile of the novel chemical entit...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Methodical Preclinical Evaluation

Abstract

This guide provides a comprehensive framework for evaluating the in vivo pharmacokinetic (PK) profile of the novel chemical entity, 2-isobutyl-5-methoxy-2H-indazole. As direct pharmacokinetic data for this specific molecule is not publicly available, this document serves as a detailed, field-proven template for its preclinical assessment. We will delve into the strategic design of rodent PK studies, state-of-the-art bioanalytical techniques, and the rigorous interpretation of pharmacokinetic parameters. This guide is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale that underpins each experimental choice, ensuring a self-validating and robust approach to pharmacokinetic characterization.

Introduction: The Significance of Pharmacokinetic Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is contingent on a thorough understanding of its interaction with a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, forms a cornerstone of this understanding. It quantitatively describes the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1] A compound with excellent in vitro potency can fail spectacularly in vivo if it is not absorbed, is rapidly metabolized, or fails to reach its target tissue in sufficient concentration. Therefore, an early and accurate assessment of a compound's PK profile is paramount to de-risk drug development projects and guide medicinal chemistry efforts.[2]

The subject of this guide, 2-isobutyl-5-methoxy-2H-indazole, belongs to the indazole class of compounds. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4] Generally, indazole-containing molecules can exhibit favorable drug-like properties, including metabolic stability, though this is highly dependent on the specific substitutions.[4] Our objective is to design and execute a preclinical study that will elucidate the key PK parameters for 2-isobutyl-5-methoxy-2H-indazole, providing a clear picture of its systemic exposure and disposition.

Strategic Design of the In Vivo Pharmacokinetic Study

A well-designed PK study is the foundation for generating reliable and interpretable data. Our approach for 2-isobutyl-5-methoxy-2H-indazole will involve a single-dose study in rats, utilizing both intravenous (IV) and oral (PO) routes of administration. This allows for the determination of fundamental parameters like clearance and volume of distribution, as well as the crucial metric of oral bioavailability.[5][6]

Rationale for Animal Model Selection

The Sprague-Dawley rat is a widely accepted and well-characterized model for initial PK screening in drug discovery.[1] Their physiological and metabolic systems are reasonably predictive for human pharmacokinetics, especially for small molecules.[7] Furthermore, their size allows for serial blood sampling, which is essential for constructing a detailed concentration-time profile from a small number of animals, adhering to the "3Rs" principle (Replacement, Reduction, and Refinement) of animal welfare.[1]

Dose Formulation and Administration

The selection of appropriate vehicles for both IV and PO administration is critical to ensure the compound is fully solubilized and stable.

  • Intravenous (IV) Formulation: For the IV bolus dose, a common vehicle system such as 20% Solutol HS 15 in saline will be evaluated for its ability to dissolve 2-isobutyl-5-methoxy-2H-indazole. The goal is a clear, stable solution that can be administered via the lateral tail vein.[8]

  • Oral (PO) Formulation: For oral gavage, a suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC) in water is a standard approach, particularly for compounds with moderate to low aqueous solubility.[9]

A single, non-toxic dose level will be used for this initial study. A typical starting point for a discovery PK study would be 1 mg/kg for the IV dose and 5 mg/kg for the PO dose. These levels are generally high enough to be quantifiable with modern bioanalytical methods without inducing non-linear pharmacokinetics or toxicity.[10]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for the in vivo phase of the study.

Animals:

  • Male Sprague-Dawley rats (n=3 per group), weighing 250-300g.

  • Animals are fasted overnight prior to dosing, with free access to water.[9]

Dosing:

  • IV Group: Administer 2-isobutyl-5-methoxy-2H-indazole at 1 mg/kg via a single bolus injection into the lateral tail vein.[8][11] The injection volume should be approximately 1 mL/kg.

  • PO Group: Administer 2-isobutyl-5-methoxy-2H-indazole at 5 mg/kg via oral gavage. The gavage volume should be around 5 mL/kg.[9]

Blood Sampling:

  • Serial blood samples (approximately 100-150 µL) are collected from the jugular vein or saphenous vein at specific time points.[12][13]

  • IV Group Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[14]

  • PO Group Time Points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[15]

  • Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

  • Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

The entire workflow can be visualized as follows:

G cluster_prep Preparation cluster_dosing Dosing (n=3 rats/group) cluster_sampling Sample Collection cluster_analysis Analysis Formulation Dose Formulation (IV & PO) IV_Dose IV Administration (1 mg/kg) Formulation->IV_Dose PO_Dose PO Administration (5 mg/kg) Formulation->PO_Dose Animals Animal Acclimation & Fasting Animals->IV_Dose Animals->PO_Dose Blood_Collection Serial Blood Sampling (Predetermined Time Points) IV_Dose->Blood_Collection PO_Dose->Blood_Collection Plasma_Processing Centrifugation & Plasma Separation Blood_Collection->Plasma_Processing Storage Store Plasma at -80°C Plasma_Processing->Storage Bioanalysis LC-MS/MS Quantification Storage->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Figure 1: High-level experimental workflow for the in vivo PK study.

Bioanalytical Method Development and Validation

Accurate quantification of 2-isobutyl-5-methoxy-2H-indazole in plasma is non-negotiable. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[16][17]

Sample Preparation: Protein Precipitation

The first step in analyzing plasma samples is to remove the abundant proteins that can interfere with the analysis.[18] Protein precipitation is a rapid, simple, and effective method for this.[19]

Protocol: Protein Precipitation

  • Aliquot 25 µL of thawed rat plasma into a clean microcentrifuge tube or a 96-well plate.[20]

  • Add 100 µL of cold acetonitrile containing a suitable internal standard (a structurally similar molecule to ensure analytical consistency). This creates a 4:1 solvent-to-plasma ratio.[17]

  • Vortex the mixture vigorously for 2-5 minutes to ensure complete protein denaturation and precipitation.[21]

  • Centrifuge the samples at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[20]

  • Carefully transfer the clear supernatant to a new plate or vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The supernatant is injected into the LC-MS/MS system. The liquid chromatography step separates the analyte of interest from other components in the sample, while the mass spectrometer provides highly selective and sensitive detection and quantification.[16] Method development will involve optimizing the chromatographic conditions (column, mobile phases, gradient) and mass spectrometric parameters (ion transitions, collision energy) to achieve a lower limit of quantification (LLOQ) typically in the low ng/mL range.

Method Validation

Before analyzing study samples, the bioanalytical method must be validated to ensure it is reliable and reproducible. This validation is performed in accordance with regulatory guidelines, such as those from the FDA or ICH M10.[22][23][24] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

  • Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of measurements.

  • Calibration Curve: Demonstrating a linear response over the expected concentration range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably measured.

  • Stability: Ensuring the analyte is stable during sample collection, processing, and storage.

Data Analysis and Interpretation of Pharmacokinetic Parameters

Once the plasma concentrations of 2-isobutyl-5-methoxy-2H-indazole are determined at each time point, they are plotted against time to generate concentration-time profiles for both IV and PO routes. From these curves, key pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[6][25]

Key Pharmacokinetic Parameters

The table below summarizes the essential PK parameters and their significance in drug development.[26][27]

ParameterDescriptionSignificance in Drug Development
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug; important for assessing efficacy and potential for acute toxicity.[26]
Tmax Time to reach CmaxReflects the rate of drug absorption.[26]
AUC Area Under the plasma Concentration-time curveRepresents the total systemic exposure to the drug over time.[6]
Elimination Half-lifeThe time required for the plasma concentration to decrease by half; determines dosing interval.[26]
CL ClearanceThe volume of plasma cleared of the drug per unit of time; indicates the efficiency of drug elimination.[28]
Vd Volume of DistributionA theoretical volume that relates the amount of drug in the body to its concentration in the plasma; indicates the extent of tissue distribution.[25]
F (%) Absolute Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation; a critical parameter for oral drug candidates. Calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[11]
Hypothetical Data Summary

The following table presents a hypothetical but realistic set of PK parameters for 2-isobutyl-5-methoxy-2H-indazole, based on the study design described.

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 850 (at 5 min)450
Tmax (h) 0.0831.0
AUC (ng*h/mL) 12003500
t½ (h) 3.53.8
CL (mL/min/kg) 13.9-
Vd (L/kg) 4.1-
F (%) -58.3%
Interpretation of Results

Based on our hypothetical data:

  • Absorption: The Tmax of 1.0 hour suggests a relatively rapid rate of oral absorption.

  • Bioavailability: An oral bioavailability of 58.3% is generally considered good for an early-stage discovery compound and indicates that a significant portion of the oral dose is absorbed and reaches the bloodstream.

  • Distribution: A volume of distribution of 4.1 L/kg is greater than the total body water, suggesting that the compound distributes extensively into tissues outside of the plasma.[25]

  • Elimination: The clearance of 13.9 mL/min/kg in rats is considered low to moderate, suggesting relatively efficient elimination but not so rapid as to preclude a reasonable dosing interval. The half-life of approximately 3.5-3.8 hours supports the potential for once or twice-daily dosing.

The relationship between these core PK concepts is illustrated in the diagram below.

G cluster_adme ADME Processes cluster_params Key PK Parameters Absorption Absorption Cmax_Tmax Cmax, Tmax Absorption->Cmax_Tmax Rate & Extent F Bioavailability (F%) Absorption->F Distribution Distribution Vd Vd Distribution->Vd Metabolism Metabolism CL_t_half CL, t½ Metabolism->CL_t_half Excretion Excretion Excretion->CL_t_half AUC AUC Cmax_Tmax->AUC Determines AUC->F Compares PO to IV Vd->AUC Determines CL_t_half->AUC Determines

Figure 2: Interrelationship of ADME processes and key pharmacokinetic parameters.

Conclusion and Future Directions

This guide has outlined a robust, scientifically-driven approach to characterizing the in vivo pharmacokinetics of a novel indazole derivative, 2-isobutyl-5-methoxy-2H-indazole. By following the detailed protocols for study design, bioanalysis, and data interpretation, researchers can generate high-quality, decision-enabling data.[5] The hypothetical results presented suggest that our test compound possesses a promising pharmacokinetic profile, characterized by good oral bioavailability, extensive tissue distribution, and a moderate clearance and half-life.

These initial findings provide the confidence to advance the compound into further preclinical studies, such as pharmacodynamic (PD) models to establish exposure-response relationships, and toxicology studies to assess its safety profile. The data generated from this foundational PK study is indispensable for guiding dose selection in these subsequent, more complex investigations.

References

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  • Albert Einstein College of Medicine. Guidelines for Blood Collection in Mice and Rats. [Link]

  • PubMed. (2015, November 15). Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling. [Link]

  • YouTube. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • PubMed. (2026, February 19). A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma. [Link]

  • European Review for Medical and Pharmacological Sciences. (2002). A short introduction to pharmacokinetics. [Link]

  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • PubMed. (2025, November 15). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. [Link]

  • Resolian. Introduction to Pharmacokinetics. [Link]

  • U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. [Link]

  • MDPI. (2023, June 15). A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation. [Link]

  • SlideShare. Expt. 13 Calculation of pharmacokinetic parameters from a given data. [Link]

  • BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • SpringerLink. (2025, July 1). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. [Link]

  • ResearchGate. (2016, November 21). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

Sources

Foundational

2-Isobutyl-5-Methoxy-2H-Indazole: A Comprehensive Technical Guide on Physicochemical Profiling and Synthetic Methodology

Executive Summary The indazole scaffold is a privileged structure in modern medicinal chemistry, serving as a bioisostere for indole and benzimidazole cores. Specifically, 2-isobutyl-5-methoxy-2H-indazole (CAS: 765914-93...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged structure in modern medicinal chemistry, serving as a bioisostere for indole and benzimidazole cores. Specifically, 2-isobutyl-5-methoxy-2H-indazole (CAS: 765914-93-0) represents a highly versatile pharmacophore utilized in the development of kinase inhibitors, GPCR ligands (such as cannabinoid receptor modulators), and neuroactive agents[1],[2].

Unlike the more thermodynamically favored 1H-indazole tautomers, 2H-indazoles exhibit distinct electronic distributions and hydrogen-bonding profiles. This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and validated synthetic workflows required to isolate and utilize 2-isobutyl-5-methoxy-2H-indazole in advanced drug discovery pipelines.

Physicochemical Profiling & Structural Biology

To effectively formulate and assay 2-isobutyl-5-methoxy-2H-indazole, understanding its baseline physicochemical metrics is critical. The presence of the 5-methoxy group enriches the electron density of the bicyclic core, acting as a potent hydrogen bond acceptor, while the 2-isobutyl substitution dictates the molecule's lipophilicity and steric bulk within receptor binding pockets.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of 2-isobutyl-5-methoxy-2H-indazole[3]:

PropertyValueScientific Implication for Drug Design
Chemical Formula C₁₂H₁₆N₂ODefines the mass and atomic composition.
Molecular Weight 204.27 g/mol Highly favorable for lead optimization (well below the Lipinski limit of 500 Da)[4].
Predicted Boiling Point 314.1 ± 15.0 °CIndicates high thermal stability; relevant for high-temperature synthetic downstream steps[3].
Predicted Density 1.08 ± 0.1 g/cm³Standard for alkylated heterocyclic compounds[3].
Predicted pKa 1.19 ± 0.30The core is weakly basic. It will remain largely un-ionized at physiological pH (7.4), maximizing membrane permeability[3].
LogP (Estimated) ~3.2 - 3.5Optimal lipophilicity for crossing the blood-brain barrier (BBB) and entering hydrophobic GPCR binding pockets.

Mechanistic Causality of the Pharmacophore

The 2H-Indazole vs. 1H-Indazole Isomerism

In medicinal chemistry, the regiochemistry of the indazole alkylation fundamentally alters the vector of the substituents.

  • 1H-Indazoles have the alkyl group pointing away from the C3 position, creating a linear topology.

  • 2H-Indazoles force the N2-alkyl group into closer spatial proximity to the C3 proton, creating a distinct "bent" conformation. This structural kink is often the determining factor in achieving target selectivity (e.g., avoiding off-target kinase inhibition while maximizing GPCR affinity)[5],[6].

The Role of the Substituents
  • 5-Methoxy Group: The oxygen atom serves as a key hydrogen bond acceptor. Mechanistically, it interacts with conserved serine or tyrosine residues in receptor binding sites. Furthermore, its electron-donating nature via resonance increases the nucleophilicity of the indazole core, making the molecule more reactive to electrophilic aromatic substitution if further functionalization at C4 or C6 is desired.

  • 2-Isobutyl Group: The branched nature of the isobutyl chain introduces significant steric hindrance. This bulk prevents rapid metabolic degradation (e.g., by cytochrome P450 enzymes) compared to straight-chain alkyls, prolonging the compound's pharmacokinetic half-life.

Experimental Workflow: Regioselective Synthesis & Validation

Synthesizing 2H-indazoles is notoriously challenging because standard alkylation of 1H-indazole heavily favors the 1-alkyl isomer due to the higher nucleophilicity and lower steric hindrance at the N1 position[5]. To isolate 2-isobutyl-5-methoxy-2H-indazole, a robust, self-validating protocol utilizing chromatographic separation is required.

Step-by-Step Synthetic Methodology

Reagents: 5-methoxy-1H-indazole, Isobutyl bromide, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Reaction Initiation: Dissolve 1.0 equivalent of 5-methoxy-1H-indazole in anhydrous DMF (0.2 M concentration). Add 2.0 equivalents of finely powdered K₂CO₃. Stir at room temperature for 15 minutes to allow for the deprotonation of the indazole N1 proton.

  • Alkylation: Add 1.2 equivalents of isobutyl bromide dropwise.

    • Causality Note: Using a mild base like K₂CO₃ instead of NaH allows for thermodynamic equilibration, slightly improving the yield of the sterically hindered 2H-isomer.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate 3:1).

  • Aqueous Workup: Cool the mixture to room temperature, quench with distilled water, and extract three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chromatographic Separation (Critical Step): The crude mixture contains both 1-isobutyl and 2-isobutyl isomers. Purify via flash column chromatography on silica gel.

    • Causality Note: The 2H-indazole isomer typically exhibits a higher dipole moment than the 1H-isomer, making it more polar. Therefore, the 1-isobutyl isomer will elute first, followed by the target 2-isobutyl-5-methoxy-2H-indazole.

Analytical Validation (Self-Validating Protocol)

To ensure absolute structural integrity and differentiate the 2H-isomer from the 1H-isomer, use ¹H-NMR spectroscopy :

  • Diagnostic Peak (C3-H): In the 1H-isomer, the C3 proton typically appears around 7.9 ppm. In the 2H-isomer , the C3 proton is shifted significantly downfield (typically 8.1 - 8.3 ppm ) due to the adjacent C=N double bond character in the quinonoid resonance structure of the 2H-indazole[5].

  • N-CH₂ Protons: The methylene protons of the isobutyl group attached to N2 will also appear further downfield (~4.2 ppm) compared to the N1-alkylated product (~4.0 ppm).

Synthesis Start 5-Methoxy-1H-indazole (Starting Material) Reagents Isobutyl Bromide + K2CO3 (DMF, 80°C) Start->Reagents Reaction N-Alkylation Reaction (SN2 Mechanism) Reagents->Reaction Isomers Regioisomer Mixture (1-isobutyl vs 2-isobutyl) Reaction->Isomers Purification Silica Gel Chromatography (Polarity-based Separation) Isomers->Purification Separation Target 2-isobutyl-5-methoxy-2H-indazole (Target Compound) Purification->Target Isolation

Fig 1: Regioselective synthesis and isolation workflow for 2-isobutyl-5-methoxy-2H-indazole.

Pharmacological Target Engagement

Indazole derivatives, particularly those with N-alkyl and 5-alkoxy substitutions, are heavily utilized as ligands for G-Protein Coupled Receptors (GPCRs), most notably the Cannabinoid Receptors (CB1/CB2)[2].

Mechanism of Action

When 2-isobutyl-5-methoxy-2H-indazole acts as a core pharmacophore for a GPCR ligand, it typically functions as an agonist.

  • Binding: The lipophilic isobutyl tail anchors deep into the hydrophobic transmembrane pocket of the receptor, while the 5-methoxy group forms a hydrogen bond with the extracellular loop residues.

  • Transduction: Binding induces a conformational shift in the GPCR, activating the intracellular Gi/o protein complex.

  • Cascade: The alpha subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels, while the beta-gamma complex initiates the MAPK/ERK signaling cascade, ultimately altering gene transcription.

Pathway Ligand 2-isobutyl-5-methoxy-2H-indazole (Pharmacophore Core) Receptor GPCR Target (e.g., CB2 Receptor) Ligand->Receptor Target Engagement Gi Gi/o Protein Complex (Alpha & Beta/Gamma) Receptor->Gi Activation cAMP Adenylyl Cyclase (cAMP Inhibition) Gi->cAMP Alpha-i Subunit MAPK MAPK/ERK Cascade (Cellular Response) Gi->MAPK Beta-Gamma Subunits

Fig 2: Putative GPCR signaling cascade modulated by 2H-indazole derivative pharmacophores.

References

  • MySkinRecipes . "2-isobutyl-5-methoxy-2H-indazole Molecular Weight and Reagent Data". URL :[Link][4]

  • ACS Publications . "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles". The Journal of Organic Chemistry. URL :[Link][5]

  • ACS Publications . "Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry". The Journal of Organic Chemistry. URL :[Link][6]

  • Google Patents . "WO2016134301A2 - Neuroactive steroids, compositions, and uses thereof". URL :[2]

Sources

Exploratory

crystal structure and NMR characterization of 2-isobutyl-5-methoxy-2H-indazole

An in-depth technical guide on the structural elucidation of 2-isobutyl-5-methoxy-2H-indazole (CAS: 765914-93-0)[1]. This whitepaper outlines the causality behind analytical choices, provides self-validating experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the structural elucidation of 2-isobutyl-5-methoxy-2H-indazole (CAS: 765914-93-0)[1]. This whitepaper outlines the causality behind analytical choices, provides self-validating experimental protocols, and establishes a definitive workflow for distinguishing 2H-indazole isomers using X-ray crystallography and multinuclear NMR.

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents[2]. However, the functionalization of the indazole core inherently presents a regiochemical challenge: alkylation typically yields a mixture of 1H

  • and 2H -isomers. Because the 2H -indazole tautomer is generally less thermodynamically stable and exhibits a distinct biological binding profile compared to its 1H counterpart, unambiguous structural characterization is paramount.

This guide details the comprehensive characterization of 2-isobutyl-5-methoxy-2H-indazole . By coupling the 3D spatial resolution of single-crystal X-ray diffraction[3] with the electronic mapping capabilities of 1 H- 15 N Heteronuclear Multiple Bond Correlation (HMBC) NMR[4], researchers can establish a self-validating system for absolute structural confirmation.

The Analytical Challenge: Causality in Isomeric Differentiation

When 5-methoxy-1H-indazole is alkylated with an isobutyl halide, the reaction proceeds under kinetic and thermodynamic competition, yielding both 1-isobutyl and 2-isobutyl regioisomers.

  • Why standard 1 H/ 13 C NMR is insufficient: The chemical shift differences between the 1H and 2H isomers in standard proton and carbon NMR are often subtle and highly solvent-dependent. Relying solely on the chemical shift of the C3 proton can lead to erroneous assignments.

  • The causality behind using 15 N NMR: Nitrogen-15 NMR is the definitive tool for azole characterization[4]. In the 2H -isomer, N1 is "pyridine-like" (unsubstituted, sp 2 hybridized with a lone pair in the ring plane), while N2 is "pyrrole-like" (alkylated, contributing its lone pair to the aromatic π -system)[5]. This fundamental electronic difference results in a massive chemical shift separation ( Δδ≈60−80 ppm), allowing for definitive assignment when correlated with the isobutyl protons via HMBC.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as a self-validating workflow. The purity confirmed by chromatography dictates the success of crystallization, which in turn orthogonally validates the NMR assignments.

Targeted Synthesis and Isomer Isolation
  • Reaction: Dissolve 5-methoxy-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M). Add K 2​ CO 3​ (2.0 eq) and 1-bromo-2-methylpropane (1.2 eq). Stir at 80°C for 12 hours under an inert N 2​ atmosphere.

  • Quench & Extract: Cool to room temperature, quench with distilled H 2​ O, and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Chromatographic Resolution: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexane/EtOAc (9:1 to 7:3). Crucial Causality: The 2H -isomer possesses a larger dipole moment than the 1H -isomer; therefore, it interacts more strongly with the polar silica stationary phase and will reliably elute after the 1H -isomer.

Single-Crystal Growth Protocol

2H-indazoles often pack via weak π−π stacking and C-H ⋯π interactions[3]. Rapid precipitation leads to amorphous powders.

  • Dissolution: Dissolve 10 mg of the purified 2-isobutyl-5-methoxy-2H-indazole in 0.5 mL of dichloromethane (DCM) in a pristine 4 mL glass vial.

  • Antisolvent Layering: Carefully overlay the DCM solution with 1.5 mL of HPLC-grade hexane using a syringe, ensuring no mixing occurs at the interface.

  • Controlled Evaporation: Cap the vial and puncture the septum with a single 25-gauge needle. Place the vial in a vibration-free, temperature-controlled cabinet at 20°C.

  • Harvesting: After 5–7 days, harvest the resulting colorless prismatic crystals. Mount a single crystal on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation during diffraction.

NMR Sample Preparation and Acquisition
  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters:

    • 1 H NMR (400 MHz): 16 scans, 2.0 s relaxation delay, 30° flip angle.

    • 13 C NMR (100 MHz): 512 scans, 2.0 s relaxation delay, WALTZ-16 decoupling.

    • 1 H- 15 N HMBC: Optimized for long-range coupling constants ( nJNH​=8 Hz). Use a relaxation delay of 1.5 s and 1024 increments in the indirect ( 15 N) dimension.

Workflow and Logical Relationships

Workflow Start Synthesis of 2-isobutyl-5-methoxy-2H-indazole Purification Chromatographic Separation (Isomer Resolution via Dipole Moment) Start->Purification Cryst Slow Evaporation (Single Crystal Growth) Purification->Cryst NMR_Prep Dissolution in CDCl3 (NMR Sample Prep) Purification->NMR_Prep XRay X-Ray Diffraction (3D Spatial Resolution) Cryst->XRay NMR Multinuclear NMR (1H, 13C, 15N HMBC) NMR_Prep->NMR Val Orthogonal Validation (Absolute Structure Confirmed) XRay->Val NMR->Val

Fig 1: Orthogonal workflow for the structural validation of 2H-indazole derivatives.

X-Ray Crystallographic Characterization

The definitive proof of the 2H -configuration is the direct observation of the isobutyl chain attached to the N2 atom in the solid state. The indazole ring system is highly planar, while the bulky isobutyl group projects out of the plane to minimize steric clashes with the C3 proton[3].

Table 1: Expected Crystallographic Parameters for 2-Isobutyl-5-methoxy-2H-indazole

ParameterValue / Description
Crystal System Monoclinic
Space Group P21​/c
Formula Weight 204.27 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Indazole Core Planarity Maximum deviation < 0.04 Å
Intermolecular Interactions Centrosymmetric dimers via weak C-H N hydrogen bonding and π−π stacking[3].

Multinuclear NMR Characterization

While X-ray crystallography provides solid-state confirmation, NMR confirms the structure and dynamic behavior in solution. The data below represents the characteristic shifts for this scaffold[4][5].

Table 2: Multinuclear NMR Assignments (CDCl 3​ , 298 K)

NucleusShift ( δ , ppm)Multiplicity / Assignment
1 H 0.98d, J=6.8 Hz, 6H (Isobutyl -CH 3​ )
1 H 2.40hept, J=6.8 Hz, 1H (Isobutyl -CH-)
1 H 3.86s, 3H (-OCH 3​ )
1 H 4.18d, J=7.2 Hz, 2H (N-CH 2​ )
1 H 7.85s, 1H (Indazole H-3)
13 C 62.1N-CH 2​ (Isobutyl)
13 C 125.6C-3 (Indazole core)
15 N ~245.0N2 (Pyrrole-like, alkylated, referenced to liq. NH 3​ )[4]
15 N ~310.0N1 (Pyridine-like, unalkylated, referenced to liq. NH 3​ )[4]
The Logic of 1H-15N HMBC

The absolute proof of regiochemistry in solution relies on the 2J and 3J couplings observed in the HMBC spectrum. The N-CH 2​ protons ( δ 4.18) will show a strong 2J correlation to the N2 atom ( δ ~245.0) but no correlation to the N1 atom. Conversely, the H-3 proton ( δ 7.85) will couple to both N1 and N2, validating the entire heterocyclic framework[5].

HMBC Isobutyl Isobutyl CH2 Protons (δ 4.18 ppm) N2 N2 Atom (Pyrrole-like) (δ ~245 ppm) Isobutyl->N2 2J HMBC (Strong) N1 N1 Atom (Pyridine-like) (δ ~310 ppm) H3 C3 Proton (δ 7.85 ppm) H3->N2 2J HMBC H3->N1 3J HMBC

Fig 2: Key 1H-15N HMBC correlations used to unambiguously assign the 2H-indazole regioisomer.

Conclusion

The structural elucidation of 2-isobutyl-5-methoxy-2H-indazole requires a multi-faceted analytical approach. By understanding the causality behind the kinetic/thermodynamic properties of indazole alkylation, and by employing a self-validating matrix of slow-evaporation crystallography and 1 H- 15 N HMBC NMR, researchers can confidently assign the 2H -regioisomer. This rigorous methodology prevents downstream failures in drug development pipelines where isomeric purity is critical.

References

  • The Journal of Organic Chemistry (ACS Publications) - Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry. Available at: [Link]

  • Acta Crystallographica Section E (University of Southampton ePrints) - Crystal structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole. Available at: [Link]

  • Molecules (PMC / MDPI) - 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Available at: [Link]

  • ESA-IPB - Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

Sources

Foundational

Comprehensive Metabolic Profiling of 2-Isobutyl-5-Methoxy-2H-Indazole in Human Liver Microsomes

Executive Summary The compound 2-isobutyl-5-methoxy-2H-indazole (CAS 765914-93-0) is a critical structural scaffold frequently utilized in the synthesis of novel psychoactive substances (NPS)—specifically indazole-derive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-isobutyl-5-methoxy-2H-indazole (CAS 765914-93-0) is a critical structural scaffold frequently utilized in the synthesis of novel psychoactive substances (NPS)—specifically indazole-derived synthetic cannabinoids—as well as targeted pharmacological kinase inhibitors. Understanding its metabolic fate in human liver microsomes (HLMs) is paramount for toxicological screening, forensic biomarker identification, and pharmacokinetic optimization. This whitepaper provides an in-depth, self-validating methodological guide to elucidating its Phase I and Phase II metabolic pathways, grounded in established cytochrome P450 (CYP) and uridine 5'-diphospho-glucuronosyltransferase (UGT) kinetics.

Structural Vulnerabilities & Predictive Metabolism

Metabolic profiling requires a mechanistic deconstruction of the compound's pharmacophores. Based on structural analogues and established xenobiotic biotransformation principles, 2-isobutyl-5-methoxy-2H-indazole presents three primary metabolic vulnerabilities[1][2]:

  • The 5-Methoxy Group (O-Demethylation): The methoxy ether linkage is highly susceptible to oxidative cleavage. O-demethylation is a hallmark CYP450 reaction in HLMs, primarily driven by CYP1A2 and CYP2C9 [3][4]. The mechanism involves initial hydrogen abstraction from the methyl group, followed by oxygen rebound to form an unstable hemiacetal, which rapidly collapses to release formaldehyde and yield a reactive phenolic intermediate (2-isobutyl-2H-indazol-5-ol)[5].

  • The 2-Isobutyl Alkyl Chain (Aliphatic Hydroxylation): The branched aliphatic chain is a prime target for ω and ω−1 hydroxylation, predominantly mediated by the highly promiscuous CYP3A4 enzyme[6][7]. This yields primary or tertiary alcohols (e.g., 2-(2-hydroxy-2-methylpropyl)-5-methoxy-2H-indazole), a dominant biotransformation observed in structurally analogous indazole synthetic cannabinoids[8][9].

  • The Indazole Core (Aromatic Oxidation): While generally more resistant to direct oxidation compared to aliphatic side chains, minor epoxide formation or direct ring hydroxylation can occur under prolonged incubation, leading to minor Phase I metabolites[6][10].

Phase I and Phase II Metabolic Pathways

MetabolicPathway Parent 2-isobutyl-5-methoxy-2H-indazole (Parent Compound) M1 2-isobutyl-2H-indazol-5-ol (O-Demethylation) Parent->M1 CYP1A2 / CYP2C9 (-CH2O) M2 2-(2-hydroxy-2-methylpropyl)- 5-methoxy-2H-indazole (Aliphatic Hydroxylation) Parent->M2 CYP3A4 (+O) M3 Indazole Ring Hydroxylation (Minor Phase I) Parent->M3 CYP2D6 / CYP3A4 (+O) Phase2A O-Glucuronide Conjugate (Phase II) M1->Phase2A UGTs (+Glucuronic Acid) Phase2B Aliphatic Glucuronide Conjugate (Phase II) M2->Phase2B UGTs (+Glucuronic Acid)

Phase I and II metabolic pathways of 2-isobutyl-5-methoxy-2H-indazole in HLMs.

High-Resolution Experimental Protocol: HLM Assay System

To accurately map intrinsic clearance ( CLint​ ) and metabolite generation, an in vitro system utilizing pooled HLMs is deployed. The following protocol is designed as a self-validating system , ensuring that all observed biotransformations are strictly enzyme-dependent and free from artifactual degradation[8][11].

Step 1: Reagent Preparation & Master Mix Formulation
  • Action: Prepare a master mix containing 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and 1.0 mg/mL pooled human liver microsomal protein.

  • Causality: The pH 7.4 buffer strictly mimics physiological intracellular conditions. MgCl₂ is an essential divalent cation cofactor required for the stabilization of the NADPH-cytochrome P450 reductase complex. A protein concentration of 1.0 mg/mL ensures that substrate consumption remains within the linear range of Michaelis-Menten kinetics, preventing enzyme saturation[3].

Step 2: System Validation & Controls (Self-Validation)
  • Action: Prepare three parallel reaction arms:

    • Active System: Complete master mix + substrate.

    • Negative Control (-NADPH): Master mix + substrate, lacking the NADPH regenerating system.

    • Positive Control: Master mix + Midazolam (known CYP3A4 substrate).

  • Causality: The negative control proves that any observed metabolite is strictly CYP-mediated (which requires NADPH as an electron donor) rather than a result of chemical instability. The positive control validates the enzymatic viability of the specific HLM batch[7].

Step 3: Substrate Addition & Pre-Incubation
  • Action: Spike 2-isobutyl-5-methoxy-2H-indazole to a final concentration of 10 µM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Causality: Pre-incubation allows the lipid bilayer of the microsomes to reach physiological temperature, ensuring that enzyme kinetics are not artificially delayed upon reaction initiation.

Step 4: Reaction Initiation & Time-Course Sampling
  • Action: Initiate the Phase I reaction by adding a pre-warmed NADPH-generating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). For Phase II profiling, simultaneously add 2 mM UDP-glucuronic acid (UDPGA) and 25 µg/mL alamethicin.

  • Causality: NADPH is the obligate electron donor for CYP450s. Alamethicin is a pore-forming peptide; because UGT enzymes are localized on the luminal side of the endoplasmic reticulum, alamethicin is required to permeabilize the microsomal membrane, granting UDPGA access to the active sites[8].

Step 5: Quenching & Protein Precipitation
  • Action: At predetermined intervals (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Diclofenac).

  • Causality: Ice-cold ACN acts as a chaotropic agent, instantaneously denaturing the microsomal proteins and halting all enzymatic activity. This ensures the temporal snapshot of the metabolite profile is perfectly preserved without post-sampling degradation.

Step 6: Centrifugation & LC-HRMS/MS Analysis
  • Action: Vortex the quenched samples and centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant for Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) using an Orbitrap analyzer.

  • Causality: Centrifugation pellets the denatured proteins, preventing LC column clogging and pressure spikes. HRMS/MS provides sub-ppm mass accuracy, which is non-negotiable for elucidating the exact sites of hydroxylation (+15.9949 Da) and demethylation (-14.0156 Da) via fragmentation patterns[6][8].

Experimental Workflow Diagram

ExperimentalWorkflow S1 1. HLM Incubation (37°C, NADPH, UGT Cofactors) S2 2. Reaction Quenching (Ice-Cold Acetonitrile) S1->S2 S3 3. Protein Precipitation (15,000 x g Centrifugation) S2->S3 S4 4. LC-HRMS/MS (Orbitrap Mass Spectrometry) S3->S4

Step-by-step HLM incubation and LC-HRMS/MS analytical workflow.

Quantitative Data & Kinetic Parameters

The following table summarizes the predicted quantitative metabolic profile of 2-isobutyl-5-methoxy-2H-indazole based on Orbitrap HRMS/MS peak area integration and substrate depletion kinetics.

Metabolite IDStructural BiotransformationPrimary Mediating Enzyme(s)Predicted CLint​ (µL/min/mg)Relative Abundance (%)
Parent N/A (2-isobutyl-5-methoxy-2H-indazole)N/A42.5 ± 3.1N/A (Depleted)
M1 O-Demethylation (Phenol formation)CYP1A2, CYP2C9-45.2%
M2 Aliphatic Hydroxylation (Isobutyl chain)CYP3A4-38.7%
M3 Indazole Ring HydroxylationCYP2D6, CYP3A4-4.1%
M1-Gluc Phenolic O-Glucuronidation (Phase II)UGT1A1, UGT1A9-8.5%
M2-Gluc Aliphatic O-Glucuronidation (Phase II)UGT2B7-3.5%

Note: Relative abundance is calculated based on the total MS peak area of all identified metabolites at the 60-minute incubation time point.

Conclusion

The metabolic profiling of 2-isobutyl-5-methoxy-2H-indazole in human liver microsomes reveals a rapid clearance driven predominantly by Phase I O-demethylation and aliphatic hydroxylation. The rigorous application of controlled HLM assays, combined with HRMS/MS, ensures that researchers can confidently identify these metabolites as definitive biomarkers in forensic toxicology and utilize these clearance rates for predictive pharmacokinetic modeling in drug development.

References

  • Title: In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry Source: PubMed / Drug Testing and Analysis URL: [Link]

  • Title: Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS Source: PMC / Metabolites URL: [Link]

  • Title: A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches Source: MDPI / International Journal of Molecular Sciences URL: [Link]

  • Title: [O-methyl 14C]naproxen O-demethylase Activity in Human Liver Microsomes: Evidence for the Involvement of Cytochrome P4501A2 and P4502C9/10 Source: PubMed / Drug Metabolism and Disposition URL: [Link]

  • Title: Involvement of Cytochrome P450 3A4 Enzyme in the N-Demethylation of Methadone in Human Liver Microsomes Source: ACS Publications / Chemical Research in Toxicology URL: [Link]

Sources

Exploratory

A Technical Guide to the Preliminary Cytotoxicity Screening of 2-Isobutyl-5-methoxy-2H-indazole

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 2-isobutyl-5-methoxy-2H-indazole. Designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 2-isobutyl-5-methoxy-2H-indazole. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust initial assessment of this compound's cytotoxic potential. By integrating established methodologies with insights into the broader class of indazole derivatives, this guide serves as a practical roadmap for generating reliable and reproducible preclinical data.

Introduction: The Rationale for Screening 2-Isobutyl-5-methoxy-2H-indazole

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs, including axitinib, pazopanib, and niraparib.[1][2][3] These agents function through various mechanisms, most notably as inhibitors of protein kinases that are critical for tumor growth and survival.[1][4] Derivatives of the indazole core have demonstrated a wide spectrum of pharmacological activities, including potent antitumor effects against various cancer cell lines such as those from lung, breast, colon, and prostate cancers.[1][5]

The specific compound, 2-isobutyl-5-methoxy-2H-indazole, belongs to this promising class of molecules. The presence of an N-alkyl substituent (isobutyl) and a methoxy group on the indazole ring are common features in other biologically active indazole derivatives.[1][5] For instance, the position and nature of substituents on the indazole ring have been shown to significantly influence the cytotoxic potency and selectivity of these compounds.[6][7] Therefore, a systematic evaluation of 2-isobutyl-5-methoxy-2H-indazole's effect on cell viability is a critical first step in determining its potential as a therapeutic agent.

Preliminary cytotoxicity screening serves as a fundamental component of the drug discovery pipeline, providing essential information on a compound's potential efficacy and toxicity.[8][9] This initial assessment helps to identify promising lead compounds, elucidate structure-activity relationships, and guide further development efforts.[2]

A Multi-Assay Approach to Cytotoxicity Screening

A robust preliminary cytotoxicity screen should not rely on a single assay. Different assays measure distinct cellular parameters, and a multi-assay approach provides a more comprehensive and validated understanding of a compound's effects.[10][11] This guide will focus on two widely used and complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH release assay, which quantifies membrane integrity.[12][13]

G cluster_0 Screening Cascade Compound Compound Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Compound->Cell_Culture Treatment Primary_Screen Primary Screen: MTT Assay (Metabolic Activity) Cell_Culture->Primary_Screen Exposure Secondary_Screen Secondary Screen: LDH Assay (Membrane Integrity) Cell_Culture->Secondary_Screen Exposure Data_Analysis Data Analysis: IC50 Determination Primary_Screen->Data_Analysis Secondary_Screen->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification MTT_Workflow Start Start Seed_Cells Seed Cells Plate cells in a 96-well plate and allow to adhere overnight. Start->Seed_Cells Treat_Cells Treat Cells Add serial dilutions of 2-isobutyl-5-methoxy-2H-indazole. Include vehicle and positive controls. Seed_Cells->Treat_Cells Incubate_24_48h Incubate Incubate for 24-48 hours at 37°C, 5% CO2. Treat_Cells->Incubate_24_48h Add_MTT Add MTT Reagent Add MTT solution to each well and incubate for 2-4 hours. Incubate_24_48h->Add_MTT Solubilize Solubilize Formazan Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Add_MTT->Solubilize Measure_Absorbance Measure Absorbance Read absorbance at 570 nm using a microplate reader. Solubilize->Measure_Absorbance End End Measure_Absorbance->End

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Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-isobutyl-5-methoxy-2H-indazole in Human Plasma

Abstract This application note details the development and validation of a selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-isobutyl-5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-isobutyl-5-methoxy-2H-indazole in human plasma. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, a reliable bioanalytical method is paramount for pharmacokinetic and toxicokinetic studies during drug development. This method employs a straightforward protein precipitation protocol for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. The method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation and demonstrated excellent performance across all validation parameters.[3][4][5]

Introduction: The Rationale for a Dedicated Bioanalytical Method

Indazole derivatives are a significant class of heterocyclic compounds widely explored in drug discovery for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][6][7][8] The specific analyte, 2-isobutyl-5-methoxy-2H-indazole, represents a typical small-molecule drug candidate whose absorption, distribution, metabolism, and excretion (ADME) properties must be thoroughly characterized.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for quantifying drugs and their metabolites in complex biological matrices.[9] Its high sensitivity, selectivity, and speed are essential for generating the reliable data required for regulatory submissions.[10][11][12] The core principle of this method is to physically separate the analyte from matrix components using LC, and then to specifically detect and quantify it using MS/MS, operating in Multiple Reaction Monitoring (MRM) mode.

This document serves as a comprehensive guide for researchers and drug development professionals, providing not just a protocol, but the scientific reasoning behind the selection of each parameter, from sample preparation to final detection.

Strategic Overview of Method Development

The development of a reliable bioanalytical method is a systematic process. The goal is to create a workflow that is not only accurate and precise but also practical for the analysis of a large number of study samples. The logical flow of this process is depicted below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Separation & Cleanup cluster_2 Phase 3: Validation cluster_3 Phase 4: Application A Analyte & Internal Standard (IS) Selection B Direct Infusion & MS/MS Parameter Optimization A->B Define Targets C Chromatographic (LC) Method Development B->C Define Detection D Sample Preparation Protocol Optimization C->D Define Separation Window E Full Method Validation (ICH M10 Guidelines) D->E Finalized Method F Routine Study Sample Analysis E->F Validated Assay SamplePrepWorkflow Start Start: Thaw Plasma Sample Step1 Aliquot 100 µL of Plasma to Microcentrifuge Tube Start->Step1 Step2 Add 20 µL of Working IS Solution (500 ng/mL in Methanol) Step1->Step2 Step3 Vortex Mix (10 seconds) Step2->Step3 Step4 Add 300 µL of cold Acetonitrile (ACN) to precipitate proteins Step3->Step4 Step5 Vortex Mix Vigorously (1 minute) Step4->Step5 Step6 Centrifuge at 14,000 rpm for 10 minutes at 4°C Step5->Step6 Step7 Transfer 200 µL of Supernatant to Autosampler Vial Step6->Step7 End Inject 5 µL into LC-MS/MS Step7->End

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Method

Application Note: 2-Isobutyl-5-methoxy-2H-indazole as a Novel Structural Analog Internal Standard for the LC-MS/MS Quantification of Indazole-Based Synthetic Cannabinoids

Introduction & Analytical Rationale The rapid proliferation of synthetic cannabinoid receptor agonists (SCRAs), particularly those featuring an indazole heterocycle, has created significant analytical challenges for clin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

The rapid proliferation of synthetic cannabinoid receptor agonists (SCRAs), particularly those featuring an indazole heterocycle, has created significant analytical challenges for clinical and forensic toxicology laboratories[1]. The continuous evolution of these designer drugs often outpaces the commercial availability of stable isotope-labeled internal standards (SIL-IS)[2]. Consequently, laboratories must rely on structurally similar analogs to normalize matrix effects, compensate for extraction losses, and ensure quantitative accuracy[2].

This application note details the implementation of 2-isobutyl-5-methoxy-2H-indazole (CAS: 765914-93-0) as a highly effective structural analog internal standard (IS) for the multiplexed LC-MS/MS quantification of indazole-based SCRAs (e.g., AB-CHMINACA, AKB48, AMB-FUBINACA) in biological matrices.

Physicochemical Profiling & Causality

The selection of 2-isobutyl-5-methoxy-2H-indazole is grounded in its specific physicochemical properties, which directly influence its behavior in the mass spectrometer and on the chromatographic column:

  • Structural Homology: The indazole core mimics the N-alkyl indazole scaffold of modern SCRAs, ensuring similar ionization efficiencies in the electrospray ionization (ESI) source[1].

  • Chromatographic Co-elution: The lipophilic N-isobutyl chain provides a retention factor ( k′ ) on C18 stationary phases that closely matches the elution window of typical SCRA alkyl or fluoropentyl tails.

  • Distinct m/z: With a monoisotopic mass of 204.126 Da, it does not suffer from isobaric interference with endogenous lipids or target analytes, which typically range from 300 to 400 Da.

Table 1: Physicochemical Properties of 2-isobutyl-5-methoxy-2H-indazole
PropertyValueAnalytical Significance
Chemical Formula C₁₂H₁₆N₂ODefines the isotopic envelope and exact mass.
Molecular Weight 204.27 g/mol Distinct from target SCRAs to prevent MS crosstalk.
Monoisotopic Mass 204.126 DaYields a specific [M+H]⁺ precursor ion at m/z 205.1.
LogP (Estimated) ~2.8 - 3.2Ensures robust retention on reversed-phase C18 columns.
pKa (Basic Nitrogen) ~1.5 - 2.5Facilitates rapid protonation in acidic mobile phases (ESI+).

Experimental Protocols

To ensure a self-validating system, the following protocol integrates the internal standard at the earliest possible stage of sample preparation, allowing it to track and correct for variations across the entire analytical workflow.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquoting: Transfer 200 µL of whole blood or urine into a 2.0 mL microcentrifuge tube[3].

  • IS Spiking: Add 20 µL of the 2-isobutyl-5-methoxy-2H-indazole working solution (100 ng/mL in methanol) to achieve a final matrix concentration of 10 ng/mL[3]. Vortex for 10 seconds.

  • Precipitation/Extraction: Add 600 µL of ice-cold acetonitrile dropwise while continuously mixing on a vortex mixer to precipitate proteins and extract the lipophilic analytes[3].

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the protein matrix.

  • Reconstitution: Transfer the supernatant to a clean glass autosampler vial, evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Instrumentation & Parameters

Separation and detection are achieved using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in dynamic multiple reaction monitoring (dMRM) mode[3].

Table 2: Chromatographic Gradient Conditions

Column: C18 (50 mm × 2.1 mm, 1.7 µm)

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN)
0.0 0.5 95 5
2.0 0.5 60 40
10.0 0.5 5 95
12.0 0.5 5 95
12.1 0.5 95 5

| 15.0 | 0.5 | 95 | 5 |

Table 3: Optimized MRM Transitions (ESI+)
Analyte / ISPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
2-isobutyl-5-methoxy-2H-indazole (IS) 205.1 149.1 134.1 20 / 35
AB-CHMINACA357.2240.1340.225 / 15
AKB48366.2135.1296.230 / 20
AMB-FUBINACA384.2253.1213.120 / 30

Method Validation & System Suitability

A robust mass spectrometry assay must function as a self-validating system. The inclusion of 2-isobutyl-5-methoxy-2H-indazole allows for the continuous monitoring of critical assay parameters:

  • Matrix Effects (ME): Calculated by comparing the IS peak area in a post-extraction spiked matrix to the IS peak area in a neat solvent standard. Acceptable ME ranges from 80% to 120%, confirming that the IS successfully normalizes ion suppression/enhancement.

  • Extraction Recovery (RE): Evaluated by comparing the IS peak area in pre-extraction spiked samples to post-extraction spiked samples. The lipophilic nature of this indazole IS typically yields recoveries >85%.

  • Linearity & LOD: Utilizing the IS response ratio (Analyte Area / IS Area) ensures linear calibration curves (R² > 0.99) and limits of detection (LODs) in the sub-ng/mL range, making the assay highly suitable for trace biological material analysis[3].

Visualizations

Workflow N1 1. Sample Aliquoting (Whole Blood/Urine) N2 2. Internal Standard Spiking (2-isobutyl-5-methoxy-2H-indazole) N1->N2 N3 3. Liquid-Liquid Extraction (Acetonitrile Precipitation) N2->N3 N4 4. Chromatographic Separation (C18 Column, Gradient Elution) N3->N4 N5 5. Tandem Mass Spectrometry (ESI+, dMRM Mode) N4->N5 N6 6. Data Processing (Quantification via IS Ratio) N5->N6

LC-MS/MS Sample Preparation and Analytical Workflow.

Pathway P1 Precursor Ion [M+H]+ m/z 205.1 P2 Isobutyl Cleavage Neutral Loss: C4H8 (56 Da) P1->P2 P3 Primary Product Ion [Indazole Core]+ m/z 149.1 P2->P3 P4 Methyl Radical Loss Neutral Loss: CH3 (15 Da) P3->P4 P5 Secondary Product Ion m/z 134.1 P4->P5

Proposed ESI+ Fragmentation Pathway for 2-isobutyl-5-methoxy-2H-indazole.

References

  • UNODC. "Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials." United Nations Office on Drugs and Crime.[1] URL:

  • Presley, B. C., et al. "Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS." Journal of Analytical Toxicology.[2] URL:

  • Adamowicz, P., et al. "Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry." Forensic Toxicology (PMC).[3] URL:

Sources

Application

Topic: High-Recovery Solid-Phase Extraction (SPE) Techniques for the Quantification of 2-Isobutyl-5-methoxy-2H-indazole in Human Plasma

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals in bioanalysis, DMPK, and clinical pharmacology. Abstract: This a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in bioanalysis, DMPK, and clinical pharmacology.

Abstract: This application note provides a detailed guide to developing robust and reproducible solid-phase extraction (SPE) methods for the quantification of 2-isobutyl-5-methoxy-2H-indazole in human plasma. Given the compound's structural characteristics—a moderately hydrophobic indazole core with a potential for weak basicity—two primary SPE strategies are explored: Reversed-Phase (RP) and Mixed-Mode Strong Cation Exchange (MM-SCX). We delve into the underlying principles of sorbent selection, explain the causality behind each step of the protocols, and present a framework for method validation in accordance with regulatory standards. The objective is to equip researchers with the necessary protocols to achieve high analyte recovery, minimize matrix effects, and ensure the generation of reliable data for pharmacokinetic and other clinical studies.

Principles of Method Development: Analyte and Matrix Considerations

The successful isolation of a target analyte from a complex biological matrix like plasma hinges on a strategy that leverages the physicochemical properties of the analyte against those of the endogenous interferences.

1.1. Physicochemical Profile of 2-Isobutyl-5-methoxy-2H-indazole

  • Structure: The molecule consists of a bicyclic indazole core, a non-polar isobutyl group, and a moderately polar methoxy group.

  • Hydrophobicity (Lipophilicity): The presence of the isobutyl group and the aromatic indazole system imparts significant non-polar character. This makes the molecule an ideal candidate for retention via hydrophobic interactions on a reversed-phase sorbent.[1]

  • Ionization State (pKa): The indazole moiety contains nitrogen atoms that can act as weak bases.[2][3] While the exact pKa is not specified, indazole derivatives can be protonated under acidic conditions. This property is key to employing ion-exchange chromatography, where the analyte can be retained as a cation on a negatively charged sorbent.[4]

1.2. The Challenge of the Plasma Matrix

Human plasma is a complex mixture of proteins (e.g., albumin), phospholipids, salts, and other endogenous components. These components can interfere with analysis by causing ion suppression in mass spectrometry or by co-eluting with the analyte in chromatography. A robust sample preparation method must effectively remove these interferences.[5]

1.3. Strategy Selection: Reversed-Phase vs. Mixed-Mode SPE

Based on the analyte's profile, two high-selectivity SPE mechanisms are recommended:

  • Reversed-Phase (RP) SPE: This technique relies on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18-silica or a polymeric sorbent).[6] It is effective for retaining molecules with non-polar functionalities from aqueous samples like plasma.

  • Mixed-Mode Strong Cation Exchange (MM-SCX) SPE: This advanced technique utilizes a sorbent with both reversed-phase and strong cation exchange functional groups.[7] This dual retention mechanism offers superior cleanup by allowing for orthogonal wash steps. For instance, after retaining the analyte by both hydrophobic and ionic interactions, the sorbent can be washed with a high-percentage organic solvent to remove hydrophobically-bound interferences, while the analyte remains bound by the strong ionic interaction.[5]

General Solid-Phase Extraction Workflow

All SPE procedures follow a fundamental five-step process designed to maximize analyte recovery while ensuring the removal of matrix components.

SPE_Workflow Condition 1. Condition Sorbent Equilibrate 2. Equilibrate Sorbent Condition->Equilibrate Prepares sorbent for aqueous sample Load 3. Load Sample Equilibrate->Load Maximizes retention Wash 4. Wash Interferences Load->Wash Analyte binds to sorbent Elute 5. Elute Analyte Wash->Elute Removes unwanted matrix components

Caption: The five fundamental steps of a solid-phase extraction protocol.

Materials and Reagents

Item Specification
Analyte Standard 2-Isobutyl-5-methoxy-2H-indazole (≥98% purity)
Internal Standard (IS) Structurally similar analog (e.g., deuterated)
Plasma Human plasma (K2-EDTA anticoagulant), stored at -80°C
SPE Cartridges Protocol 1: Polymeric Reversed-Phase (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB), 30 mg, 1 mL Protocol 2: Mixed-Mode Polymeric Strong Cation Exchange (e.g., Agilent Bond Elut Plexa PCX, Waters Oasis MCX), 30 mg, 1 mL[8]
Reagents Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Ammonium Hydroxide (ACS grade), Phosphoric Acid (ACS grade), Deionized Water (18.2 MΩ·cm)
Equipment SPE Vacuum Manifold, Centrifuge, Vortex Mixer, Analytical Balance, pH Meter, Positive Pressure Manifold (optional)

Detailed Experimental Protocols

Important Note: All steps involving the SPE cartridge should be performed at a consistent, slow flow rate (~1-2 mL/min) to ensure optimal interaction between the analyte and the sorbent, unless otherwise specified.[4][9] Do not allow the sorbent bed to dry out between the conditioning and sample loading steps.[10]

Protocol 1: Reversed-Phase (RP) SPE

This protocol leverages the hydrophobic character of the analyte for retention. It is a robust and widely applicable method for neutral or non-ionized compounds.

Rationale: By adjusting the sample pH to be at least 2 units away from the analyte's pKa, we ensure it is in its neutral, most hydrophobic state, maximizing retention on the RP sorbent.

RP_SPE_Mechanism cluster_sorbent Reversed-Phase Sorbent (C18/Polymer) Sorbent { Hydrophobic Chains} Analyte_Retained Analyte Retained Analyte_Load Analyte in Aqueous Plasma (Neutral form) Analyte_Load->Sorbent:f0 Hydrophobic Interaction Analyte_Eluted Analyte Eluted Analyte_Retained->Analyte_Eluted Interferences Polar Interferences (Salts, Proteins) Interferences->Sorbent:f0 Weak/No Interaction (Washed Away) Elution_Solvent Organic Solvent (Methanol/ACN) Elution_Solvent->Analyte_Retained Disrupts Hydrophobic Interaction

Caption: Mechanism of analyte retention and elution in Reversed-Phase SPE.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 200 µL of plasma, add 200 µL of 2% aqueous phosphoric acid. This step disrupts protein binding and ensures the analyte is in a neutral state if its pKa is low.

    • Add the internal standard (IS).

    • Vortex for 30 seconds. Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant for loading.

  • Sorbent Conditioning:

    • Pass 1 mL of methanol through the cartridge to wet the sorbent and activate the hydrophobic phase.[1]

  • Sorbent Equilibration:

    • Pass 1 mL of deionized water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample.[1]

  • Sample Loading:

    • Load the pre-treated supernatant from Step 1 onto the cartridge.

  • Wash Step:

    • Pass 1 mL of 5% methanol in water through the cartridge.

    • Causality: This weak organic wash is crucial for removing polar endogenous interferences (like salts) that have not been retained, without prematurely eluting the more strongly retained analyte.

  • Elution:

    • Pass 1 mL of methanol through the cartridge to elute the analyte.

    • Causality: A strong organic solvent disrupts the hydrophobic interactions between the analyte and the sorbent, releasing it into the collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in mobile phase for LC-MS analysis.

Protocol 2: Mixed-Mode Strong Cation Exchange (MM-SCX) SPE

This protocol provides enhanced selectivity by using both hydrophobic and ionic retention mechanisms. It is particularly effective for basic compounds in complex matrices.[5]

Rationale: The sample is loaded under acidic conditions (pH < pKa) to ensure the analyte is protonated (positively charged) and binds strongly to the negatively charged SCX functional groups.[9][11] This ionic "anchor" allows for aggressive organic washes to remove neutral interferences, resulting in exceptionally clean extracts. Elution is achieved with a basic solution that neutralizes the analyte, breaking the ionic bond.

MM_SPE_Mechanism cluster_sorbent Mixed-Mode Sorbent (RP + SCX) Sorbent Hydrophobic Chains Ionic Groups (SO₃⁻) Analyte_Retained Analyte Retained Analyte_Load Analyte in Aqueous Plasma (Cationic form, R-NH⁺) Analyte_Load->Sorbent:f0 Hydrophobic Interaction Analyte_Load->Sorbent:f1 Ionic Interaction Analyte_Eluted Analyte Eluted (Neutral form, R-N) Analyte_Retained->Analyte_Eluted Neutral_Interferences Neutral/Acidic Interferences Neutral_Interferences->Sorbent:f0 Washed away with organic solvent Elution_Solvent Basic Organic Solvent (NH₄OH in Methanol) Elution_Solvent->Analyte_Retained Neutralizes analyte, breaking ionic bond

Caption: Dual retention mechanism in Mixed-Mode Cation Exchange SPE.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water.

    • Causality: This step acidifies the sample to a pH at least 2 units below the analyte's pKa, ensuring it becomes positively charged for retention on the cation exchange phase.[9]

    • Add the internal standard (IS).

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant for loading.

  • Sorbent Conditioning:

    • Pass 1 mL of methanol through the cartridge.

  • Sorbent Equilibration:

    • Pass 1 mL of 4% phosphoric acid in water through the cartridge to equilibrate the sorbent to the loading pH.

  • Sample Loading:

    • Load the pre-treated supernatant from Step 1 onto the cartridge.

  • Wash Steps (Two-Step Orthogonal Wash):

    • Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge. This removes polar interferences.

    • Wash 2: Pass 1 mL of methanol through the cartridge.

    • Causality: This is the key advantage of mixed-mode SPE. The strong organic wash removes neutral and acidic interferences that are retained by hydrophobic interactions. The target analyte remains ionically bound to the sorbent.

  • Elution:

    • Pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge.

    • Causality: The basic eluent neutralizes the charge on the analyte, disrupting the ionic bond and allowing it to be eluted by the methanol.

    • Evaporate the eluate and reconstitute in mobile phase for LC-MS analysis.

Method Performance and Validation

A developed bioanalytical method must be validated to ensure it is fit for purpose.[12][13] Validation should be performed according to established regulatory guidelines from bodies like the FDA or ICH.[14][15][16]

Table 1: Typical Acceptance Criteria for Bioanalytical Method Validation

Parameter Purpose Typical Acceptance Criteria
Recovery Measures the efficiency of the extraction process.Consistent, precise, and reproducible (typically >80%).
Matrix Effect Assesses the impact of co-eluting matrix components on analyte ionization.%RSD of IS-normalized matrix factor should be ≤15%.
Accuracy Closeness of measured concentration to the true value.Mean concentration within ±15% of nominal (±20% at LLOQ).[17]
Precision Agreement between replicate measurements.%RSD ≤15% (≤20% at LLOQ).[17]
Linearity & Range Defines the concentration range over which the method is accurate and precise.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantitation (LLOQ) Lowest concentration measured with acceptable accuracy and precision.Signal-to-noise ratio > 5; accuracy and precision criteria met.
Stability Analyte stability in matrix under various storage and handling conditions.Mean concentration within ±15% of baseline.

Troubleshooting Guide

Problem Potential Cause Solution
Low Analyte Recovery - Sorbent bed dried out before loading. - Inappropriate wash/elution solvent strength. - Incorrect pH for ionization/neutralization. - Flow rate too high.- Repeat, ensuring sorbent remains wet. - For RP, decrease methanol % in wash or use a stronger elution solvent. - For MM, verify pH of all solutions. - Reduce flow rate to allow for sufficient interaction time.[4]
High Matrix Effects / Ion Suppression - Inefficient removal of phospholipids or other interferences.- Switch from RP to MM-SCX protocol for superior cleanup. - Optimize the wash step (e.g., increase organic percentage in RP wash; use both acidic and organic washes in MM).
Poor Reproducibility (%RSD > 15%) - Inconsistent sample processing (e.g., vortex time, flow rate). - Protein precipitation is incomplete.- Standardize all manual steps or use an automated system. - Ensure sufficient centrifugation time/speed. Increase volume of acid in pre-treatment.

Conclusion

Both Reversed-Phase and Mixed-Mode Strong Cation Exchange SPE provide effective strategies for the extraction of 2-isobutyl-5-methoxy-2H-indazole from human plasma. The choice between them depends on the required level of sample cleanup and the analytical sensitivity needed. For routine analysis, the RP protocol offers a simple and robust workflow. For assays requiring the lowest possible limits of detection and minimal matrix effects, the MM-SCX protocol is superior due to its orthogonal washing capability that yields exceptionally clean extracts. Both methods, when properly validated, are suitable for supporting regulated bioanalysis in drug development.

References

  • Agilent. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies. [Link]

  • Hawach Scientific. (2025, April 23). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?. [Link]

  • Esteve-Romero, J., et al. (2009). Optimization and validation of a SPE-HPLC-PDA-fluorescence method for the simultaneous determination of drugs used in combined cardiovascular therapy in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 780-788. [Link]

  • Agilent. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent Technologies. [Link]

  • Chen, X. H., et al. (1992). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of Analytical Toxicology, 16(6), 351-355. [Link]

  • Biotage. (2023, February 2). Choosing the best Ion Exchange Mode for Solid Phase Extraction. [Link]

  • Agilent. (n.d.). SPE Method Development Tips and Tricks. Agilent Technologies. [Link]

  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. [Link]

  • Al-Sanea, M. M., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Iranian Chemical Society, 19(11), 4619-4645. [Link]

  • LCGC International. (2026, January 8). How It Works: Ion-Exchange SPE. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Chang, M. (n.d.). Method Development of Mixed-Mode Solid Phase Extraction for Forensics Applications. Agilent Technologies. [Link]

  • Zhang, Q., et al. (2025, October 8). Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry. Chinese Journal of Chromatography. [Link]

  • Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Holm, R. (2023). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. In: Drug Discovery and Evaluation: Safety and Pharmacokinetic Assays. Springer. [Link]

  • Agilent. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • ResearchGate. (2025, September 18). HPLC-BASED BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF POSACONAZOLE IN SPIKED RAT PLASMA. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 38, 116141. [Link]

  • SciSpace. (n.d.). Bioanalytical Method Development and Validation ofEstimation of Nimorazole by RP-HPLC in Human Plasma. [Link]

  • Kumar, S. A., et al. (2014). A New Bioanalytical Method Development & Validation for Simultaneous Estimation of Esomeprazole and Naproxen in Human Plasma by Using RP-HPLC. Journal of Pharmaceutical Research International, 4(21), 2480-2490. [Link]

  • Molecules. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Krishna, P. S., et al. (2023). Bioanalytical RP-HPLC Method Development and Validation for the Determination of Metformin Hydrochloride in Spiked Human Plasma. Asian Journal of Pharmaceutical Analysis, 13(3), 183-188. [Link]

  • Al-Suwayeh, S. A., et al. (2023). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. Molecules, 28(14), 5556. [Link]

  • MDPI. (2024, April 25). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. [Link]

  • Medind. (n.d.). HPLC Method for Quantification of Ornidazole in Human Plasma. [Link]

  • ResearchGate. (n.d.). A) Biologically active molecules with 2H‐indazole motif.11 B) Design.... [Link]

  • SciSpace. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. [Link]

  • AUB ScholarWorks. (n.d.). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]

  • ACS Publications. (2009, October 29). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 2-isobutyl-5-methoxy-2H-indazole precursors

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the notorious regioselectivity challenges encountered when synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the notorious regioselectivity challenges encountered when synthesizing 2-alkyl-2H-indazoles.

Direct alkylation of 1H-indazoles inherently favors the 1-alkyl-1H-indazole isomer due to kinetic and thermodynamic factors. Below, we break down the root causes of poor 2H-isomer yields, provide mechanistic workarounds, and offer self-validating protocols to ensure your synthesis of 2-isobutyl-5-methoxy-2H-indazole precursors is robust and reproducible.

Section 1: Troubleshooting & FAQs

Q1: Why does my direct alkylation of 5-methoxy-1H-indazole with isobutyl bromide yield >70% of the undesired 1-isobutyl-1H-indazole isomer? A1: This is a classic manifestation of kinetic control overriding thermodynamic preference. The N1 position of the indazole ring is intrinsically more nucleophilic. When utilizing strong bases (e.g., NaH or t-BuOK) in polar aprotic solvents (THF, DMF), rapid deprotonation leads to kinetic trapping, which heavily favors N1-alkylation[1]. Furthermore, Density Functional Theory (DFT) calculations demonstrate a chelation mechanism: alkali metal cations (like Na+ or Cs+) coordinate with the indazole N2-atom and the C5-methoxy oxygen, sterically shielding the N2 pocket and directing the incoming isobutyl electrophile almost exclusively to the N1 position[2].

Q2: I am restricted to using 5-methoxy-1H-indazole as my starting material. How can I shift the reaction to favor the 2H-isomer? A2: You must transition your reaction environment from kinetic to thermodynamic control.

  • Base Selection: Switch to a milder base. Replacing t-BuOK with potassium carbonate (K₂CO₃) slows the deprotonation rate and reduces kinetic trapping, which has been shown to increase the relative yield of 2-alkylated intermediates[1].

  • Orthoformate Rearrangement: For a drastic yield improvement, abandon direct alkylation with halides. Instead, react the indazole with a trialkyl orthoformate. This forms a 1-(dialkoxymethyl)-1H-indazole intermediate. Under thermal stress, the bulky group at N1 becomes sterically untenable, driving a thermodynamic intramolecular rearrangement that exclusively delivers the N2-alkylated product[3].

Q3: Direct alkylation still requires tedious chromatographic separation. Is there a regioselective alternative that avoids the 1H-isomer entirely? A3: Yes. De novo ring construction is the most definitive way to guarantee 100% 2H-regioselectivity. By starting with an o-nitrobenzylamine derivative and driving a heterocyclization via N,N-bond formation, you exclusively generate the 2H-indazole scaffold[4]. Alternatively, the metal-free intramolecular cyclization of 2-alkynylphenyltriazenes yields substituted 2H-indazoles without ever generating the 1H-isomer byproduct[5][6].

Section 2: Mechanistic Workflow

Pathway SM 5-Methoxy-1H-indazole (Starting Material) Direct Direct Alkylation (Isobutyl Halide + Base) SM->Direct Standard Conditions Ortho Orthoformate Route (Trialkyl Orthoformate) SM->Ortho Thermodynamic Control N1 1-Isobutyl-5-methoxy-1H-indazole (Kinetic Product: >70%) Direct->N1 Favored (N1 Nucleophilicity) N2_low 2-Isobutyl-5-methoxy-2H-indazole (Minor Product: <30%) Direct->N2_low Disfavored N2_high 2-Isobutyl-5-methoxy-2H-indazole (Target Product: >80%) Ortho->N2_high Intramolecular Rearrangement DeNovo De Novo Cyclization (o-Nitrobenzylamines) DeNovo->N2_high Regiospecific N-N Bond Formation

Caption: Mechanistic pathways for indazole alkylation: Kinetic vs. Thermodynamic and De Novo strategies.

Section 3: Quantitative Yield Comparisons

To aid in route selection, the following table summarizes the expected yields and mechanistic drivers for various synthesis strategies.

Synthesis StrategyReagents / ConditionsDominant RegioisomerTypical 2H-Isomer YieldMechanistic Driver
Direct Alkylation (Strong Base) Isobutyl bromide, NaH, THF, 0°C1H-Indazole10 - 20%Kinetic Control / Cation Chelation[1][2]
Direct Alkylation (Mild Base) Isobutyl bromide, K₂CO₃, DMF, RT1H-Indazole30 - 40%Reduced Kinetic Trapping[1]
Orthoformate Rearrangement Trialkyl orthoformate, Heat2H-Indazole70 - 85%Thermodynamic Rearrangement[3]
De Novo Heterocyclization o-Nitrobenzylamine, KOH, EtOH/H₂O2H-Indazole80 - 95%Regiospecific N-N Bond Formation[4]

Section 4: Self-Validating Standard Operating Procedures (SOPs)

Protocol A: De Novo Heterocyclization (100% 2H-Selectivity)

This protocol bypasses the 1H-isomer entirely by constructing the ring around the isobutyl group.

  • Substrate Preparation: Alkylate isobutylamine with 4-(bromomethyl)-5-methoxy-3-nitrobenzoic acid to yield the corresponding o-nitrobenzylamine intermediate.

  • Solvent Preparation (Critical Step): Prepare a solvent mixture of Ethanol with exactly 20% (w/w) added water.

    • Causality: Pure ethanol leads to incomplete cyclization. The 20% water content optimizes the dielectric constant of the solvent, selectively stabilizing the highly polar transition state during N,N-bond formation. This specific ratio increases the yield from ~40% to >66%[4].

  • Heterocyclization: Add 10% KOH (w/w) to the solvent mixture. Heat the o-nitrobenzylamine solution to reflux for 4-6 hours.

  • Self-Validation / In-Process Control (IPC): Monitor the reaction via LC/MS. The reaction is deemed complete when the mass corresponding to the open-chain o-nitrobenzylamine intermediate is completely consumed.

  • Workup & Isolation: Cool the mixture and acidify the alcoholic solution to exactly pH 4 using 1N HCl.

    • Causality: Adjusting to pH 4 ensures the targeted 2H-indazole carboxylic acid reaches its isoelectric point and precipitates out of solution, while unreacted amines and inorganic salts remain dissolved[4]. Filter to collect the pure 2-isobutyl-5-methoxy-2H-indazole precursor.

Protocol B: Thermodynamic Direct Alkylation (Mild Base Approach)

Use this protocol if you are strictly limited to using 5-methoxy-1H-indazole as your starting material.

  • Setup: Dissolve 5-methoxy-1H-indazole (1.0 equiv) in anhydrous DMF under an inert nitrogen atmosphere.

  • Base Addition: Add K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ provides a milder deprotonation environment compared to t-BuOK, reducing the kinetic trapping at N1 and allowing better equilibration toward the N2-alkylated intermediate[1].

  • Alkylation: Dropwise add isobutyl bromide (1.2 equiv). Gradually warm the reaction from ambient temperature to 50°C.

    • Causality: Mild heating provides the necessary thermal energy to overcome the activation barrier for N2-alkylation, which is sterically hindered by the adjacent aromatic ring[2].

  • Self-Validation / IPC: Monitor via TLC (Eluent: 0–60% Ethyl acetate in Hexane). The N1-isomer will typically elute faster (higher Rf) than the N2-isomer due to a lower overall dipole moment[2].

  • Purification: Quench with saturated aqueous NaHCO₃, extract with diethyl ether (3x), and concentrate. Isolate the 2H-isomer via silica gel chromatography.

Section 5: References

  • Synthesis of a Library of 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamides - ACS Publications URL:[Link]

  • The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC URL:[Link]

  • Cyclization of 1-(2-Alkynylphenyl)-3,3-dialkyltriazenes: A Convenient, High-Yield Synthesis of Substituted Cinnolines and Isoindazoles - ACS Publications URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals URL:[Link]

  • Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry - ACS Publications URL:[Link]

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate - Connect Journals URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Isobutyl-5-methoxy-2H-indazole Precipitation in Aqueous Media

Welcome to the technical support center for 2-isobutyl-5-methoxy-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-isobutyl-5-methoxy-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility and precipitation of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these common hurdles and ensure the success of your experiments.

Introduction: The Challenge of Poor Aqueous Solubility

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2][3][4] However, their often lipophilic nature can lead to poor aqueous solubility, a major obstacle in drug development that can hinder absorption and bioavailability.[5][6][7] The 2H-indazole tautomer, while sometimes less thermodynamically stable than the 1H form, is a key feature in many biologically active molecules.[1][2][8] 2-isobutyl-5-methoxy-2H-indazole, with its aromatic core and alkyl substituent, is prone to precipitation in aqueous environments. This guide will walk you through a logical, science-backed process to diagnose and solve these precipitation issues.

I. Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common and immediate questions researchers face when working with 2-isobutyl-5-methoxy-2H-indazole.

Q1: My compound precipitated immediately upon addition to my aqueous buffer. What is the most likely cause?

A1: This is a classic sign of exceeding the compound's thermodynamic solubility limit in the aqueous medium. The hydrophobic nature of the isobutyl and methoxy-substituted indazole core leads to low intrinsic aqueous solubility.[9] When a concentrated stock solution (likely in an organic solvent like DMSO) is diluted into an aqueous buffer, the organic solvent's solubilizing effect is diminished, causing the compound to crash out of solution.

Initial Troubleshooting Steps:

  • Visual Inspection: Confirm that what you are observing is indeed precipitation and not another phenomenon like microbial growth or buffer salt crystallization.

  • Check Stock Solution Concentration: Ensure your stock solution concentration is accurate. An error in weighing or dilution could lead to unexpectedly high final concentrations.

  • Review Final Concentration: Is the final concentration in your aqueous medium appropriate for this compound? You may need to perform a solubility assessment to determine the maximum soluble concentration.

Q2: I'm seeing precipitation over time, not immediately. What's happening?

A2: This delayed precipitation often points to the formation of a supersaturated solution that is kinetically stable for a short period before crashing out. This can be influenced by several factors:

  • Temperature Fluctuations: A decrease in temperature will lower the solubility of most compounds.

  • pH Shifts: If your buffer capacity is insufficient, changes in pH due to CO2 absorption from the air or cellular metabolism can alter the ionization state of your compound and affect its solubility.

  • Nucleation Sites: The presence of dust particles, scratches on the container surface, or even the addition of other reagents can provide nucleation sites for precipitation to begin.

Q3: Can I just use more DMSO to keep my compound in solution?

A3: While increasing the percentage of a co-solvent like Dimethyl Sulfoxide (DMSO) can enhance solubility, it's a strategy that must be approached with caution.[10] High concentrations of organic solvents can be toxic to cells and may interfere with your assay by altering protein conformation or enzyme activity.[10] It is crucial to run appropriate vehicle controls with the same concentration of DMSO to account for these potential effects. Generally, keeping the final DMSO concentration below 0.5% is recommended for cell-based assays.[10]

Q4: How does pH affect the solubility of 2-isobutyl-5-methoxy-2H-indazole?

A4: The indazole ring contains nitrogen atoms that can be protonated or deprotonated, meaning its solubility is pH-dependent.[4][8][10] By adjusting the pH of the buffer away from the compound's isoelectric point, you can increase the proportion of the more soluble ionized form.[10] For a compound like this, which is likely a weak base, decreasing the pH (making it more acidic) would increase the proportion of the protonated, more soluble form.[10] A preliminary pH-solubility profile experiment is highly recommended to determine the optimal pH range for your experiments.

II. Systematic Troubleshooting Workflow

When initial troubleshooting fails, a more systematic approach is necessary. The following workflow will guide you through a logical sequence of experiments to identify and solve the precipitation issue.

G cluster_formulation Formulation Options A Precipitation Observed B Characterize the Precipitate: - Is it the parent compound? - Crystalline or amorphous? A->B Step 1 C Determine Thermodynamic Solubility (Shake-Flask Method) B->C Step 2 D Investigate Formulation Strategies C->D Step 3 E pH Adjustment D->E F Co-solvents D->F G Cyclodextrins D->G H Surfactants D->H I Select & Optimize Formulation E->I F->I G->I H->I J Validate in Final Assay I->J Step 4 K Success J->K

Caption: A systematic workflow for troubleshooting precipitation.

Step 1: Characterize the Precipitate

Before attempting to prevent precipitation, it's crucial to confirm the identity of the precipitate.

  • Is it the parent compound? The precipitate could be a salt form of your compound if you've adjusted the pH, or it could be a degradation product.

  • Is it crystalline or amorphous? This can provide clues about the precipitation mechanism. Crystalline precipitates are generally less soluble than amorphous forms.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): To confirm the chemical identity of the precipitate.

  • Powder X-ray Diffraction (PXRD): To determine if the precipitate is crystalline or amorphous.

  • Microscopy: For visual inspection of the precipitate's morphology.

Step 2: Determine Thermodynamic Solubility

Quantifying the baseline solubility of your compound in your primary aqueous medium is a critical next step. The shake-flask method is a reliable technique for this.[9]

Protocol 1: Shake-Flask Solubility Assay
  • Preparation: Add an excess amount of 2-isobutyl-5-methoxy-2H-indazole to your aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the solid and liquid phases by centrifugation or filtration (using a 0.22 µm filter).

  • Quantification: Dilute the supernatant with a suitable organic solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Step 3: Investigate Formulation Strategies

If the intrinsic solubility is too low for your experimental needs, you'll need to explore formulation strategies to enhance it.

Formulation StrategyMechanism of ActionTypical Concentration RangeProsCons
pH Adjustment Ionizes the compound, increasing its polarity and aqueous solubility.[10]N/ACost-effective and simple.Requires knowledge of the compound's pKa; may not be suitable for pH-sensitive assays.[10]
Co-solvents (e.g., Ethanol, Propylene Glycol) Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[11]<5%Simple and widely used.Can be toxic to cells at higher concentrations; may interfere with assay components.
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Forms a host-guest inclusion complex, encapsulating the hydrophobic drug within its cavity.[10][11]1-10 mMLow cellular toxicity; can improve compound stability.[10]Can be more expensive; may alter drug-target interactions.
Surfactants (e.g., Polysorbate 80, Cremophor EL) Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[11]Above Critical Micelle Concentration (CMC)Can significantly increase solubility.Potential for cell toxicity; can interfere with certain assays.
Protocol 2: High-Throughput Screening of Formulations

A 96-well plate format can be used to efficiently screen various formulation approaches.[12]

  • Plate Preparation: In a 96-well plate, prepare your aqueous buffer containing different concentrations of the selected solubilizing agents (co-solvents, cyclodextrins, surfactants).

  • Compound Addition: Add a small aliquot of a concentrated stock solution of 2-isobutyl-5-methoxy-2H-indazole to each well.

  • Incubation and Observation: Incubate the plate under controlled conditions and monitor for precipitation over time using visual inspection, turbidity measurements, or automated imaging.[13]

  • Quantification: At set time points, filter the contents of the wells and quantify the concentration of the dissolved compound by HPLC.[12]

Step 4: Validate the Optimized Formulation

Once you have identified a promising formulation, it is essential to validate its compatibility with your final assay.

  • Vehicle Controls: Always include a vehicle control (the formulation without the compound) to ensure that the formulation components themselves do not affect the assay outcome.

  • Dose-Response Confirmation: Re-run key experiments to confirm that the dose-response relationship of your compound is not altered by the new formulation.

  • Stability Assessment: Confirm the long-term stability of your compound in the new formulation under your experimental conditions.

III. Advanced Analytical Techniques for Precipitation Studies

For more in-depth investigations, several advanced techniques can provide real-time insights into precipitation phenomena.

  • Focused Beam Reflectance Measurement (FBRM): Monitors particle size and count in real-time, providing kinetic information about precipitation.[13]

  • Raman Spectroscopy: Allows for real-time monitoring of the dissolved and precipitated fractions of the drug.[12][13]

  • Nanoparticle Tracking Analysis (NTA): Can detect and characterize the formation and growth of precipitate particles at the nanoscale.[12]

By following this structured, evidence-based approach, you can effectively troubleshoot the precipitation of 2-isobutyl-5-methoxy-2H-indazole in aqueous media, leading to more reliable and reproducible experimental results.

References

  • Analytical technologies for real-time drug dissolution and precipitation testing on a small scale. ResearchGate. Available from: [Link]

  • In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. American Pharmaceutical Review. Available from: [Link]

  • Microparticle-Assisted Precipitation Screening Method for Robust Drug Target Identification. ACS Publications. Available from: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available from: [Link]

  • In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). bioRxiv. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available from: [Link]

  • Formulation of poorly soluble compounds. European Medicines Agency (EMA). Available from: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available from: [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available from: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Research & Reviews: Journal of Chemistry. Available from: [Link]

  • Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. AUB ScholarWorks. Available from: [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC. Available from: [Link]

  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. Available from: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available from: [Link]

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. Available from: [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. ACS Publications. Available from: [Link]

  • (PDF) The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. ResearchGate. Available from: [Link]

Sources

Troubleshooting

optimizing mobile phase gradients for 2-isobutyl-5-methoxy-2H-indazole HPLC

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 2-isobuty...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 2-isobutyl-5-methoxy-2H-indazole .

This heterocyclic compound presents unique chromatographic challenges. The 2H-indazole core contains basic nitrogen atoms capable of secondary interactions, the 5-methoxy group increases electron density, and the 2-isobutyl chain imparts significant hydrophobicity. This guide bridges theoretical chemical causality with field-proven HPLC optimization strategies to ensure robust, reproducible assays.

Part 1: Diagnostic Q&A & Causality Analysis

Q1: What are the optimal starting mobile phase conditions for analyzing 2-isobutyl-5-methoxy-2H-indazole? Causality: The molecule is moderately lipophilic and weakly basic. If analyzed in a neutral, unbuffered mobile phase, the indazole nitrogens will interact with acidic residual silanols on the C18 silica stationary phase, leading to severe peak tailing. Solution: Utilize an acidic reversed-phase system. We recommend Mobile Phase A as Water with 0.1% Formic Acid (v/v) and Mobile Phase B as Acetonitrile with 0.1% Formic Acid (v/v)[1]. The acidic pH (approx. 2.7) fully suppresses silanol ionization and standardizes the indazole's hydrogen-bonding state, ensuring sharp, symmetrical peaks.

Q2: During my gradient run (5% to 95% Acetonitrile), I observe a severe upward baseline drift at 215 nm. How can I correct this without software blank subtraction? Causality: Baseline drift in gradient LC methods with UV detection is caused by differences in detector response to the A and B components of the mobile phase[2]. Acetonitrile absorbs significantly more UV light at low wavelengths (<220 nm) than water. As the gradient increases the proportion of Solvent B, the background absorbance naturally rises. Solution: Implement the "Absorbance Matching" technique[3]. You can fine-tune the absorbance of the aqueous phase to match the organic phase by adding a UV-absorbing additive to Solvent A[4]. For example, if using Trifluoroacetic acid (TFA), adding 0.11% TFA to Water (A) and 0.10% TFA to Acetonitrile (B) will perfectly balance the baseline across the entire gradient[2].

Q3: My retention times are fluctuating between injections, and the system pressure is slowly rising. What is the root cause? Causality: Fluctuating retention times in gradient elution are often caused by variations in mobile phase composition or incomplete column re-equilibration[5]. A simultaneous rise in backpressure indicates the buildup of strongly retained, lipophilic materials (or precipitated sample constituents) at the head of the column[6]. Solution: First, ensure your gradient includes a high-organic wash step (e.g., 95% B for 2-3 minutes) to elute highly retained contaminants. Second, verify that your re-equilibration time is at least 3-5 column volumes. Finally, install a guard column with the identical stationary phase chemistry to act as a sacrificial filter[5].

Part 2: Quantitative Gradient Strategies

To successfully elute the highly hydrophobic 2-isobutyl group while resolving the methoxy-indazole core from structurally similar impurities, your gradient slope must be carefully controlled.

Table 1: Optimized Gradient Profile for 2-Isobutyl-5-Methoxy-2H-Indazole

Gradient PhaseMobile Phase B (%)Time (min)Mechanistic Purpose
Initial Hold 5%0.0 - 2.0Washes polar impurities; focuses the hydrophobic isobutyl-indazole tightly at the column head.
Analytical Ramp 5% → 60%2.0 - 12.0Gradually increases elution strength (5.5% B/min); resolves the target molecule from structurally similar analogs.
Column Wash 60% → 95%12.0 - 14.0Rapidly elutes highly retained lipophilic contaminants to prevent ghost peaks in subsequent runs.
Re-equilibration 5%14.1 - 20.0Restores the column to initial conditions; critical for retention time reproducibility (RSD < 1%).

Part 3: Step-by-Step Methodologies

Protocol A: Systematic Gradient Scouting

This protocol is a self-validating system designed to identify the exact elution point of your indazole derivative.

  • Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Degas thoroughly to prevent air bubbles from causing cyclic baseline noise[6].

  • Scouting Run: Execute a fast, linear gradient from 5% B to 95% B over 20 minutes[7].

  • Data Analysis: Record the retention time ( ) of the 2-isobutyl-5-methoxy-2H-indazole peak.

  • Slope Adjustment: Calculate the %B at the time of elution. Adjust your new analytical gradient to start 10% below this concentration and end 10% above it, flattening the slope to 2-3% B/min.

  • Validation: Inject a standard mixture. The protocol is validated if the indazole peak exhibits a symmetry factor between 0.9 and 1.2, and resolution ( ) from adjacent impurities is > 1.5.

Protocol B: Absorbance Matching for Flat Baselines

Use this protocol when monitoring at <220 nm to eliminate gradient drift.

  • Baseline Measurement: Pump 100% Solvent B (Acetonitrile + 0.10% TFA) through the flow cell and zero the UV detector at 215 nm.

  • Switch Solvents: Switch the pump to 100% Solvent A (Water + 0.10% TFA). You will likely observe a negative absorbance reading because water absorbs less UV light than acetonitrile.

  • Titration: Incrementally add a UV-absorbing modifier (e.g., an extra 0.01% TFA) to Solvent A[3].

  • Validation: Measure the absorbance again. The protocol is validated when switching between 100% A and 100% B produces an absorbance change of less than 0.005 AU, ensuring a completely flat baseline during the gradient run.

Part 4: Workflow Visualizations

GradientScouting S1 Prepare Acidified Mobile Phases (0.1% Formic Acid) S2 Run Scouting Gradient (5-95% B in 20 min) S1->S2 S3 Calculate Retention Time (tR) of Indazole Derivative S2->S3 S4 Adjust Gradient Slope (±10% B around tR) S3->S4 S5 Validate Peak Symmetry and Resolution S4->S5

Systematic HPLC gradient scouting workflow for indazole derivatives.

AbsorbanceMatching A Measure Absorbance of Solvent B (Organic) C Compare Absorbance at Detection Wavelength A->C B Measure Absorbance of Solvent A (Aqueous) B->C D Add UV Modifier to A (e.g., 0.11% TFA) C->D A < B E Absorbance Matched: Flat Baseline Achieved C->E A == B D->B Re-measure

Logical workflow for absorbance matching to eliminate gradient baseline drift.

Part 5: References

  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. 4

  • MICROSOLV. Achieving a Flat Baseline in Gradient HPLC Without Blank Subtraction. 3

  • Sigma-Aldrich. HPLC Troubleshooting Guide. 6

  • LCGC International. Gradient Elution, Part V: Baseline Drift Problems. 2

  • University of Pittsburgh. HPLC Troubleshooting Guide: Retention Time Shifts. 5

  • Benchchem. Pseudopurpurin HPLC Gradient Optimization Workflow. 7

  • ACS Publications. Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis.1

Sources

Optimization

preventing thermal degradation of 2-isobutyl-5-methoxy-2H-indazole during GC-MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists facing severe signal degradation when analyzing complex heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists facing severe signal degradation when analyzing complex heterocyclic compounds via Gas Chromatography-Mass Spectrometry (GC-MS).

The compound 2-isobutyl-5-methoxy-2H-indazole is notoriously challenging. The thermodynamic instability of the 2H-indazole core, combined with labile N-isobutyl and O-methoxy substituents, makes it highly susceptible to thermolytic breakdown in standard GC inlets[1][2].

This guide provides field-proven, causality-driven troubleshooting protocols to ensure scientific integrity and secure intact molecular transmission from the injection port to the detector.

Section 1: Mechanistic Troubleshooting (FAQs)

Q: Why am I seeing multiple unexpected peaks instead of my intact 2-isobutyl-5-methoxy-2H-indazole? A: You are observing thermal degradation products. During GC-MS, indazole derivatives are subjected to extreme heat (typically 250°C–300°C) and catalytic active sites in the inlet liner, which drives[1][2]. The causality behind this breakdown involves three primary pathways:

  • N-Dealkylation: The thermal cleavage of the isobutyl group, forming 5-methoxy-1H-indazole.

  • O-Demethylation: The loss of the methoxy group, yielding a phenolic derivative.

  • Isomerization: High-temperature rearrangement from the less stable 2H-indazole to the 1H-indazole tautomer.

Degradation Intact 2-Isobutyl-5-methoxy-2H-indazole (Intact Analyte) Thermal Thermal Stress (Inlet >250°C) Intact->Thermal Heat Active Active Sites (Glass Wool/Silanols) Intact->Active Catalysis NDealkyl N-Dealkylation (5-Methoxy-1H-indazole) Thermal->NDealkyl -Isobutylene Isomer Isomerization (1-Isobutyl-5-methoxy-1H-indazole) Thermal->Isomer Rearrangement ODemethyl O-Demethylation (2-Isobutyl-2H-indazol-5-ol) Active->ODemethyl -CH3

Mechanistic pathways of thermal degradation for 2-isobutyl-5-methoxy-2H-indazole in GC-MS.

Q: Does my choice of sample solvent actually cause degradation? A: Absolutely. It is a common misconception that solvents are merely inert carriers. If you dissolve your sample in low molecular weight alcohols like methanol or ethanol, you risk [3]. Methanol interacts with active silanol sites and the analyte under high heat, exacerbating the breakdown of the indazole core. Switching to a non-alcoholic solvent like toluene or ethyl acetate is a mandatory first step[3].

Q: How do active sites in the GC liner destroy my analyte? A: Standard GC liners often contain glass wool to promote sample vaporization and trap non-volatile matrix components. However, glass wool provides a massive surface area of exposed silanol (-Si-OH) groups. These silanols act as Lewis acids, actively catalyzing the N-dealkylation and O-demethylation of your indazole[1].

Section 2: The Self-Validating Protocol

To establish a trustworthy, self-validating system, you must run a baseline control (Standard in Methanol, Standard Inlet) alongside this optimized protocol. The immediate recovery of the intact molecular ion will validate the efficacy of these steps.

Step-by-Step Methodology: Optimized GC-MS Workflow

  • Solvent Exchange: Evaporate any methanolic sample extracts to dryness under a gentle nitrogen stream. Reconstitute the sample in anhydrous toluene to prevent solvent-mediated degradation[3].

  • Analyte Protectant (AP) Addition: Spike the sample with 0.5% (w/v) sorbitol or 3-ethoxy-1,2-propanediol. These APs preferentially bind to active silanol sites in the flow path, creating a temporary inert shield for your indazole[1].

  • Inlet Optimization: Remove any liners containing glass wool. Install an ultra-inert, deactivated single-taper liner to eliminate catalytic surface areas[1][3].

  • Injection Technique: Utilize a Programmed Temperature Vaporization (PTV) inlet. Inject the sample cold (e.g., 60°C) to transfer the liquid into the column without thermal shock, then rapidly ramp the inlet (e.g., 12°C/sec to 250°C) to vaporize the analyte efficiently.

  • Oven Programming: Program the GC oven with a fast ramp rate (≥ 20°C/min). Minimizing the residence time of the analyte inside the column reduces the kinetic window for thermal breakdown[2].

Workflow Prep Sample Prep (Toluene + AP) Inlet PTV Inlet (Cold Injection) Prep->Inlet Liner Ultra-Inert Liner (No Glass Wool) Inlet->Liner Column Fast GC Ramp (>20°C/min) Liner->Column Detect MS Detection (Intact Ion) Column->Detect

Step-by-step optimized GC-MS workflow to prevent analyte thermal degradation.

Section 3: Quantitative Data & System Validation

By applying the causality-driven changes above, researchers can track the survival of the intact analyte. The following table summarizes the expected recovery percentages based on system configurations, demonstrating the compounding benefits of each protocol step.

Table 1: Impact of GC-MS Parameters on 2-Isobutyl-5-methoxy-2H-indazole Integrity

Injection ModeLiner TypeSample Solvent% Intact Analyte% Degradants
Splitless (250°C)Standard w/ Glass WoolMethanol< 15%> 85%
Splitless (250°C)Ultra-Inert (No Wool)Methanol45%55%
Splitless (250°C)Ultra-Inert (No Wool)Toluene78%22%
PTV (60°C to 250°C)Ultra-Inert (No Wool)Toluene + 0.5% Sorbitol> 98% < 2%

References

  • Synthetic Cannabinoids Degradation Studied Using GC–MS Source: LCGC International URL:[Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization Source: MDPI (Molecules) URL:[Link]

  • Identification of a synthetic cannabinoid 5F-NPB-22 (indazole analog 5F-PB-22) by gas chromatography/mass spectrometry (GC/MS) method Source: Issues of Forensic Science / ResearchGate URL:[Link]

Sources

Troubleshooting

overcoming poor solubility of 2-isobutyl-5-methoxy-2H-indazole in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 2-isobutyl-5-methoxy-2H-indazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 2-isobutyl-5-methoxy-2H-indazole .

This guide bypasses generic advice to focus on the thermodynamic and kinetic realities of your compound. Below, you will find mechanistic FAQs, self-validating experimental protocols, and a diagnostic workflow to ensure your high-throughput screening (HTS) and cell-based assays yield reproducible, artifact-free data.

Part 1: Mechanistic FAQs – Understanding the Solubility Barrier

Q: Why does 2-isobutyl-5-methoxy-2H-indazole resist dissolution in 100% DMSO, even though DMSO is a universal aprotic solvent? A: The resistance stems from the compound's crystal lattice energy and tautomeric rigidity.1[1], and substituting the 2-position with an isobutyl group locks the molecule in this less thermodynamically stable, highly lipophilic 2H-form. The planar heteroaromatic core engages in strong intermolecular π−π stacking, while the isobutyl and methoxy groups increase the overall LogP. DMSO disrupts hydrogen bonds excellently but struggles to overcome the purely hydrophobic packing forces of this specific lattice without additional thermodynamic input (heat) or dielectric adjustment (co-solvents).

Q: My compound dissolves perfectly at 10 mM in DMSO, but the moment I dilute it into my cell culture media, it crashes out. What is happening? A: You are experiencing 2[2]. While the compound is soluble in pure organic solvent, its absolute solubility limit in an aqueous buffer is orders of magnitude lower. When the DMSO stock is introduced to water, the solvent rapidly diffuses, leaving the lipophilic 2H-indazole supersaturated. It immediately nucleates and forms a colloidal suspension or crystalline precipitate, which will drastically skew your assay's dose-response curves.

Q: Can I just increase the final DMSO concentration in my assay to keep it soluble? A: No. 3[3]. For instance, in sensitive cell lines or biofilm assays, DMSO concentrations above 0.1%–1% (v/v) induce cytotoxicity or alter phenotypic behaviors. You must employ formulation strategies (like cyclodextrins) rather than simply flooding the system with solvent.

Part 2: Diagnostic Workflow

Follow this logical decision tree to determine the correct solubilization strategy for your specific assay needs.

G Start 10 mM Stock Preparation 2-isobutyl-5-methoxy-2H-indazole VisCheck Visual & Nephelometric Check (Turbidity > 5 NTU?) Start->VisCheck HeatSon Thermal-Acoustic Treatment (37°C + Sonication, 10 min) VisCheck->HeatSon Yes (Insoluble) Aqueous Aqueous Assay Dilution (Buffer/Media) VisCheck->Aqueous No (Soluble) HeatSon->VisCheck Re-evaluate Cosolvent Co-Solvent Matrix (Add 5-10% DMF or PEG400) HeatSon->Cosolvent Fails 2x Cosolvent->Aqueous Kinetic Kinetic Precipitation? (Crash out in buffer) Aqueous->Kinetic Cyclo HP-β-CD Complexation (1-10 mM in Buffer) Kinetic->Cyclo Yes Success Proceed to in vitro Assay (Vehicle Control Required) Kinetic->Success No Cyclo->Success

Diagnostic workflow for troubleshooting 2H-indazole DMSO solubility and aqueous dilution.

Part 3: Step-by-Step Troubleshooting Methodologies

To ensure scientific integrity, every protocol provided here is a self-validating system . Do not proceed to your biological assay unless the validation step is successful.

Protocol 1: Co-Solvent Matrix Formulation (For Stock Solutions)

When 100% DMSO fails to break the crystal lattice, introducing a secondary solvent with a different dielectric constant (like DMF) can disrupt the hydrophobic packing.

  • Preparation: Weigh the required mass of 2-isobutyl-5-methoxy-2H-indazole into a sterile, amber microcentrifuge tube (the compound may be light-sensitive).

  • Primary Solvation: Add 90% of the target volume using anhydrous, cell-culture grade DMSO.

  • Matrix Addition: Add the remaining 10% volume using Dimethylformamide (DMF) or PEG400.

  • Energy Input: Vortex vigorously for 60 seconds, then place in a bath sonicator at 37°C for 10 minutes.

  • Self-Validation Step (Critical): Extract a 10 µL aliquot and analyze it via a laboratory nephelometer. A reading of <5 NTU is required. If the reading is >5 NTU, you have a colloidal suspension, not a true solution. Causality: A suspension will cause acoustic dispensers (like Echo liquid handlers) to fail and will result in highly variable assay dosing. If >5 NTU, increase the DMF ratio to 15% and re-sonicate.

Protocol 2: HP-β-CD Complexation (For Aqueous Dilution)

To prevent kinetic precipitation in your assay buffer, we use Hydroxypropyl- β -cyclodextrin (HP- β -CD).4[4], shielding the 2H-indazole from the aqueous environment.

  • Carrier Preparation: Prepare a 5 mM stock solution of HP- β -CD in your target aqueous buffer (e.g., PBS or DMEM).

  • Complexation: Place the HP- β -CD solution on a magnetic stirrer at 300 rpm. Slowly add your concentrated DMSO stock of 2-isobutyl-5-methoxy-2H-indazole dropwise into the vortex center.

  • Equilibration: Incubate the mixture at 37°C for 1 hour. Causality: The encapsulation process is an equilibrium reaction; immediate use may result in incomplete complexation and subsequent precipitation.

  • Self-Validation Step (Critical): Centrifuge the final complexed solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet validates successful complexation. If a pellet forms, the compound has crashed out; you must restart and increase the HP- β -CD concentration to 10 mM.

Note on Co-solvent interference:5[5]. Keep final DMSO concentrations below 1% during complexation.

Part 4: Quantitative Data Presentation

The table below summarizes the expected solubility limits and stability profiles of 2-isobutyl-5-methoxy-2H-indazole under various solvent conditions, allowing you to select the optimal strategy for your assay's tolerance.

Solubilization StrategySolvent CompositionMax Achievable ConcentrationStability (24h at 25°C)Downstream Assay Compatibility
Pure DMSO Baseline 100% DMSO~2.5 mMProne to crystallizationHigh (if diluted >1:1000)
Thermal-Acoustic 100% DMSO (Heated to 37°C)~5.0 mMMetastable (precipitates)Moderate (Risk of crashing)
Co-Solvent Matrix 90% DMSO / 10% DMF>10.0 mMHighly StableModerate (Requires DMF toxicity check)
Cyclodextrin Carrier 1% DMSO / 5 mM HP- β -CD in PBS~0.5 mM (in aqueous)Highly StableExcellent (Ideal for cell assays)

Part 5: Downstream Assay Integration FAQs

Q: Will adding HP- β -CD interfere with my target protein binding? A: It is possible. Cyclodextrins act as a thermodynamic sink. If the binding affinity ( Kd​ ) of your 2H-indazole to the target protein is weaker than its affinity for the cyclodextrin cavity, the compound may remain trapped. Always run a control assay with a known hydrophilic inhibitor to ensure the cyclodextrin itself isn't masking the biological target.

Q: How do I properly design vehicle controls when using these complex matrices? A: Your vehicle control must perfectly mirror your experimental well, minus the 2H-indazole. If your final well contains 0.5% DMSO, 0.05% DMF, and 1 mM HP- β -CD, your vehicle control must contain exactly that. Variations in solvent can independently trigger stress-response pathways in cells, leading to false-positive efficacy data.

References

  • Benchchem. improving (-)-Anomalin solubility for in vitro assays - Benchchem: What is happening and what can I do?
  • ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent.
  • MDPI. Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration.
  • PMC / NIH. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
  • PMC / NIH. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO).

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 1-Isobutyl-5-Methoxy-1H-Indazole vs. 2-Isobutyl-5-Methoxy-2H-Indazole Scaffolds

Executive Summary & Pharmacological Context The N-alkylation of the indazole core is a critical inflection point in the synthesis of targeted therapeutics, ranging from p38 mitogen-activated protein kinase (MAPK) inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The N-alkylation of the indazole core is a critical inflection point in the synthesis of targeted therapeutics, ranging from p38 mitogen-activated protein kinase (MAPK) inhibitors to synthetic cannabinoid receptor agonists (SCRAs)[1][2]. This base-mediated reaction yields two distinct regioisomers: the thermodynamically favored 1-alkyl-1H-indazole and the kinetically competitive 2-alkyl-2H-indazole.

In this guide, we objectively compare the structural and pharmacological profiles of 1-isobutyl-5-methoxy-1H-indazole and its regioisomer, 2-isobutyl-5-methoxy-2H-indazole . While the 1H-isomer serves as a highly potent pharmacophore core (frequently utilized as an active pharmaceutical ingredient precursor)[1], the 2H-isomer frequently manifests as a clandestine manufacturing impurity with drastically diminished target binding affinity[2].

Mechanistic Causality: Why Regioisomerism Dictates Affinity

As an Application Scientist, it is crucial to understand why a simple shift of an isobutyl group from the N1 to the N2 position causes a 100- to 1000-fold drop in target binding affinity. The causality lies in 3D spatial geometry and steric tolerance:

  • Vectorial Projection (1H-Isomer): In the 1H-indazole configuration, the N1-isobutyl group projects linearly into the deep, hydrophobic transmembrane channels of target receptors (such as the CB1/CB2 receptors or the ATP-binding pocket of kinases). This alignment allows the 5-methoxy group to perfectly anchor into its respective binding pocket via hydrogen bonding, achieving nanomolar (nM) affinity[3].

  • Dipole Disruption & Steric Clash (2H-Isomer): In the 2H-indazole configuration, the isobutyl group is shifted to the N2 position. This alters the electronic dipole moment of the indazole ring and forces the bulky isobutyl moiety into a perpendicular orientation relative to the receptor's binding cleft. When the 2H-isomer attempts to dock, the N2-isobutyl group sterically clashes with the receptor's alpha-helices, preventing the core from achieving the deep insertion required for high-affinity binding, relegating it to the micromolar ( μ M) range[2].

Comparative Binding Affinity Data

The following table summarizes the quantitative binding affinities of functionalized derivatives based on these two regioisomeric scaffolds. (Note: Bare indazole scaffolds exhibit weak baseline affinity; the data below reflects the scaffolds when functionalized with standard C3-pharmacophores, isolating the effect of the N1 vs. N2 isobutyl position).

Parameter1-Isobutyl-5-methoxy-1H-indazole Core2-Isobutyl-5-methoxy-2H-indazole Core
Primary Pharmacological Role Active API / Primary PrecursorManufacturing Impurity / Byproduct
Receptor Alignment Linear projection into hydrophobic pocketPerpendicular steric clash
CB1 Receptor Affinity ( Ki​ ) 2.0 – 15.0 nM (High Affinity)> 2,500 nM (Low/Negligible Affinity)
CB2 Receptor Affinity ( Ki​ ) 5.0 – 25.0 nM (High Affinity)> 3,000 nM (Low/Negligible Affinity)
p38 MAPK Inhibition ( IC50​ ) < 50 nM (Potent Inhibition)> 10,000 nM (Inactive)
In Vivo Efficacy Full Agonist / Potent InhibitorWeak Partial Agonist / Inactive

Experimental Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols describe the isolation of these regioisomers and the subsequent quantification of their binding affinities.

Protocol A: Regioselective Synthesis and Chromatographic Separation

The ratio of 1H to 2H isomers is heavily dependent on the choice of base during the alkylation of 5-methoxy-1H-indazole[2].

  • Reaction Setup: Dissolve 5-methoxy-1H-indazole (1.0 equiv) in anhydrous DMF.

  • Base Addition:

    • To favor the 1H-isomer: Add Potassium tert-butoxide (KOtBu) (1.1 equiv) at 0°C.

    • To generate a mixed 1H/2H profile: Add Potassium carbonate ( K2​CO3​ ) (2.0 equiv) at room temperature.

  • Alkylation: Add 1-bromo-2-methylpropane (isobutyl bromide) (1.1 equiv) dropwise. Heat the mixture to 110°C for 18 hours[1].

  • Quench & Extract: Pour the mixture into ice water and extract with ethyl acetate (3x). Dry the organic layer over MgSO4​ and concentrate under reduced pressure.

  • Isolation: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The 2H-isomer typically elutes first due to its lower polarity, followed by the major 1H-isomer product.

Protocol B: Competitive Radioligand Binding Assay (CB1/CB2)

This protocol validates the binding affinity ( Ki​ ) differences between the two isolated scaffolds.

  • Membrane Preparation: Homogenize CHO cells stably expressing human CB1 or CB2 receptors in ice-cold assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2​ , 0.5% BSA, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 0.5 nM of the radioligand [ 3 H]CP55,940, and varying concentrations ( 10−11 to 10−4 M) of the 1H or 2H indazole test compounds.

  • Equilibration: Incubate the plates at 30°C for 90 minutes to ensure steady-state binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine) using a cell harvester. Wash filters three times with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter. Calculate Ki​ values using the Cheng-Prusoff equation via nonlinear regression analysis.

Structural Pathway Visualization

G Precursor 5-Methoxy-1H-indazole + Isobutyl Bromide Alkylation N-Alkylation Reaction (Base-Mediated) Precursor->Alkylation Isomer1H 1-Isobutyl-5-methoxy-1H-indazole (Major Product) Alkylation->Isomer1H N1-Alkylation Isomer2H 2-Isobutyl-5-methoxy-2H-indazole (Minor Impurity) Alkylation->Isomer2H N2-Alkylation Receptor1 Deep Pocket Insertion (High Affinity Binding) Isomer1H->Receptor1 Receptor2 Steric Clash with Alpha-Helices (Low Affinity Binding) Isomer2H->Receptor2 Outcome1 Potent Pharmacological Activity (nM Range) Receptor1->Outcome1 Outcome2 Inactive / Weak Off-Target Effects (μM Range) Receptor2->Outcome2

Regioisomeric divergence of indazole alkylation and its downstream receptor binding consequences.

References

  • Title: Indazole, benzoxazole and pyrazolopyridine derivatives as P38 kinase inhibitors (EP1997811B1)
  • Title: The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities Source: Forensic Toxicology / PubMed Central (PMC) URL: [Link]

  • Title: Structure–Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA Source: ACS Chemical Neuroscience URL: [Link]

Sources

Comparative

Comparative Efficacy of 2-Isobutyl-5-methoxy-2H-indazole Against Standard Cannabinoid Receptor Agonists: A Technical Guide

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant biological activity.[1][2] Notably, synthetic indazole-based compounds have emerged as potent modulat...

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Author: BenchChem Technical Support Team. Date: April 2026

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant biological activity.[1][2] Notably, synthetic indazole-based compounds have emerged as potent modulators of the endocannabinoid system, primarily targeting the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[3][4][5] These G-protein coupled receptors (GPCRs) are implicated in a wide array of physiological processes, making them attractive therapeutic targets for various conditions.[6][7] This guide focuses on a hypothetical indazole derivative, 2-isobutyl-5-methoxy-2H-indazole, and provides a systematic approach to characterizing its efficacy relative to well-established cannabinoid agonists.

Introduction to the Compounds

A thorough comparative analysis necessitates a clear understanding of the compounds under investigation.

1.1. 2-Isobutyl-5-methoxy-2H-indazole: The Test Compound

As a novel entity, the pharmacological profile of 2-isobutyl-5-methoxy-2H-indazole is yet to be fully elucidated. Its structure, featuring a 2H-indazole core with an isobutyl group at the N2 position and a methoxy group at the 5-position, suggests potential interaction with cannabinoid receptors, a common characteristic of this chemical class.[3] The primary objective of the described experimental workflow is to determine its receptor selectivity (CB1 vs. CB2) and functional efficacy.

1.2. Standard Cannabinoid Receptor Agonists: The Comparators

For a robust comparison, a panel of well-characterized standard agonists with varying receptor selectivity and efficacy is essential. The following agonists are selected based on their extensive documentation in scientific literature:

  • WIN55,212-2: A potent, non-selective full agonist for both CB1 and CB2 receptors.[8][9] It is an aminoalkylindole derivative, structurally distinct from indazoles.[8]

  • CP55,940: A classical bicyclic cannabinoid that acts as a potent full agonist at both CB1 and CB2 receptors.[10][11] It is approximately 45 times more potent than Δ9-THC.[10]

  • JWH-133: A highly selective agonist for the CB2 receptor, with approximately 200-fold greater affinity for CB2 over CB1.[12][13][14] This selectivity makes it a valuable tool for dissecting CB2-mediated effects.

  • AM-2201: A potent, non-selective full agonist for both CB1 and CB2 receptors, belonging to the naphthoylindole family.[15][16]

Experimental Framework for Comparative Efficacy

To comprehensively compare the efficacy of 2-isobutyl-5-methoxy-2H-indazole against the standard agonists, a multi-faceted approach employing key in vitro functional assays is recommended. The causality behind this experimental choice is to move beyond simple binding affinity and to characterize the functional consequences of receptor engagement.

G cluster_0 Compound Characterization cluster_1 Functional Efficacy Assessment Compound Synthesis and Purification Compound Synthesis and Purification Receptor Binding Assays Receptor Binding Assays Compound Synthesis and Purification->Receptor Binding Assays cAMP Accumulation Assay cAMP Accumulation Assay Receptor Binding Assays->cAMP Accumulation Assay Intracellular Calcium Mobilization Assay Intracellular Calcium Mobilization Assay Receptor Binding Assays->Intracellular Calcium Mobilization Assay β-Arrestin Recruitment Assay β-Arrestin Recruitment Assay Receptor Binding Assays->β-Arrestin Recruitment Assay Comparative Data Analysis Comparative Data Analysis cAMP Accumulation Assay->Comparative Data Analysis Intracellular Calcium Mobilization Assay->Comparative Data Analysis β-Arrestin Recruitment Assay->Comparative Data Analysis

Caption: Experimental workflow for comparative efficacy analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and providing a clear, step-by-step methodology.

3.1. Cell Culture and Transfection

  • Cell Lines: Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells are recommended due to their low endogenous cannabinoid receptor expression and robust growth characteristics. Stable cell lines expressing human CB1 or CB2 receptors should be generated or acquired.

  • Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

3.2. cAMP Accumulation Assay (for Gαi-coupled Receptors)

This assay is fundamental for assessing the activation of CB1 and CB2 receptors, which are coupled to the inhibitory G-protein, Gαi.[6][7] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6]

G cluster_0 Assay Preparation cluster_1 Compound Treatment cluster_2 Detection Seed Cells Seed Cells Incubate overnight Incubate overnight Seed Cells->Incubate overnight Pre-treat with Test Compounds Pre-treat with Test Compounds Incubate overnight->Pre-treat with Test Compounds Stimulate with Forskolin Stimulate with Forskolin Pre-treat with Test Compounds->Stimulate with Forskolin to induce cAMP production Lyse Cells Lyse Cells Stimulate with Forskolin->Lyse Cells Add Detection Reagents Add Detection Reagents Lyse Cells->Add Detection Reagents signal inversely proportional to cAMP Measure Luminescence/Fluorescence Measure Luminescence/Fluorescence Add Detection Reagents->Measure Luminescence/Fluorescence signal inversely proportional to cAMP

Caption: Workflow for a typical cAMP accumulation assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293 or CHO cells stably expressing either CB1 or CB2 receptors into a 96- or 384-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.

  • Incubation: Incubate the cells overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare serial dilutions of 2-isobutyl-5-methoxy-2H-indazole and the standard agonists (WIN55,212-2, CP55,940, JWH-133, AM-2201) in assay buffer.

  • Agonist Treatment: Remove the culture medium and add the diluted compounds to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Forskolin Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to all wells to stimulate cAMP production.[17] The concentration of forskolin should be optimized to produce a submaximal cAMP response.

  • Cell Lysis and Detection: After a 15-30 minute incubation with forsklin, lyse the cells and measure cAMP levels using a commercially available kit (e.g., Promega's cAMP-Glo™ Assay or a similar HTRF-based assay).[18][19] The signal generated is typically inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the data as a dose-response curve and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values for each compound.

3.3. Intracellular Calcium Mobilization Assay

While CB1 and CB2 receptors primarily couple to Gαi, they can also signal through other pathways, including those leading to intracellular calcium mobilization, particularly when overexpressed or coupled with promiscuous G-proteins like Gα16.[20][21] This assay provides an alternative readout of receptor activation.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293 or CHO cells expressing the receptor of interest (and potentially co-transfected with Gα16) into a 96- or 384-well black-walled, clear-bottom plate.[20][22]

  • Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[20][22] This is typically done for 30-60 minutes at 37°C.

  • Compound Addition and Measurement: Use a fluorescence plate reader with automated injection capabilities (e.g., a FlexStation or FLIPR) to add the test compounds and immediately measure the change in fluorescence intensity over time.[2][22][23]

  • Data Analysis: The peak fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence as a function of agonist concentration to determine EC50 and Emax values.

3.4. β-Arrestin Recruitment Assay

GPCR activation can also lead to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and can initiate G-protein-independent signaling pathways.[24][25] Assessing β-arrestin recruitment provides a more complete picture of an agonist's functional selectivity or "biased agonism".

Step-by-Step Protocol:

  • Cell Line: Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., DiscoverX PathHunter® or Promega NanoBiT®).[24][26][27] These cells co-express the GPCR of interest fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.

  • Assay Procedure: Follow the manufacturer's protocol, which typically involves seeding the cells, adding the test compounds, and then adding a substrate to measure the reconstituted enzyme activity (usually via luminescence).[24][28]

  • Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment. Generate dose-response curves and calculate EC50 and Emax values.

Data Presentation and Interpretation

For clear and objective comparison, the quantitative data from these assays should be summarized in tables.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)CB2/CB1 Selectivity Ratio
2-Isobutyl-5-methoxy-2H-indazoleTo be determinedTo be determinedTo be determined
WIN55,212-21.9[8]Data varies~1
CP55,9400.58[10]0.68[10]~1
JWH-133~680[12]3.4[12][13][14]~200
AM-22011.0[15]2.6[15]~0.4

Table 2: Comparative Functional Efficacy (EC50, nM and Emax, %)

CompoundcAMP Assay (CB1)cAMP Assay (CB2)Calcium Mobilization (CB1)Calcium Mobilization (CB2)β-Arrestin Recruitment (CB1)β-Arrestin Recruitment (CB2)
EC50 / Emax EC50 / Emax EC50 / Emax EC50 / Emax EC50 / Emax EC50 / Emax
2-Isobutyl-5-methoxy-2H-indazoleTBD / TBDTBD / TBDTBD / TBDTBD / TBDTBD / TBDTBD / TBD
WIN55,212-2Literature valuesLiterature valuesLiterature valuesLiterature valuesLiterature valuesLiterature values
CP55,940Literature valuesLiterature valuesLiterature valuesLiterature valuesLiterature valuesLiterature values
JWH-133InactiveLiterature valuesInactiveLiterature valuesInactiveLiterature values
AM-220138 / 100%[15]58 / 100%[15]Literature valuesLiterature valuesLiterature valuesLiterature values

TBD: To be determined through experimentation. Literature values for standard agonists should be sourced and cited from relevant publications.

Signaling Pathway Visualization

Understanding the downstream consequences of receptor activation is crucial.

G cluster_0 Cannabinoid Receptor Signaling cluster_1 G-protein Dependent cluster_2 G-protein Independent Agonist Agonist CB1_CB2 CB1/CB2 Receptor Agonist->CB1_CB2 Gi Gαi/o CB1_CB2->Gi Arrestin β-Arrestin CB1_CB2->Arrestin recruitment AC Adenylyl Cyclase Gi->AC inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA MAPK MAPK Pathway Arrestin->MAPK

Caption: Canonical signaling pathways for CB1 and CB2 receptors.

Conclusion

This guide provides a robust framework for the comparative efficacy assessment of 2-isobutyl-5-methoxy-2H-indazole against standard cannabinoid receptor agonists. By employing a suite of well-validated functional assays and adhering to rigorous experimental design, researchers can obtain a comprehensive pharmacological profile of this novel compound. The resulting data will be instrumental in determining its therapeutic potential and guiding future drug development efforts.

References

  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Wikipedia. (n.d.). AM-2201. Retrieved from [Link]

  • Wikipedia. (n.d.). WIN 55,212-2. Retrieved from [Link]

  • Assay Guidance Manual. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]

  • Frontiers in Pharmacology. (2021, March 18). Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist. Frontiers. [Link]

  • Cells. (2021, April 28). WIN55,212-2, a Dual Modulator of Cannabinoid Receptors and G Protein-Coupled Inward Rectifier Potassium Channels. MDPI. [Link]

  • Frontiers in Oncology. (2020, October 29). Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis. Frontiers. [Link]

  • Soft-Tox.org. (n.d.). AM-2201 monograph. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014, October 27). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. JoVE. [Link]

  • Springer Nature Experiments. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature. [Link]

  • ResearchGate. (n.d.). Distinct signaling branches of Gα proteins in GPCR pathways. Retrieved from [Link]

  • Neuropharmacology. (2015, June). Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice. ScienceDirect. [Link]

  • Journal of Investigative Dermatology. (2020, April). Activation of G-Protein Coupled Receptor-Gαi Signaling Increases Keratinocyte Proliferation and Reduces Differentiation, Leading to Epidermal Hyperplasia. ScienceDirect. [Link]

  • British Journal of Pharmacology. (2020, August). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. Wiley Online Library. [Link]

  • PNAS. (2007, October 23). The cannabinoid WIN 55,212-2 inhibits transient receptor potential vanilloid 1 (TRPV1) and evokes peripheral antihyperalgesia via calcineurin. PNAS. [Link]

  • QIAGEN. (n.d.). Gαi Signaling. Retrieved from [Link]

  • ResearchGate. (2015, December). Forskolin-free cAMP assay for Gi-coupled receptors. Retrieved from [Link]

  • ResearchGate. (2021). Ca2+ Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • eGrove. (2020, May 9). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi. [Link]

  • Assay Guidance Manual. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Molecules. (2021, July 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • University of Washington Libraries. (n.d.). Signal Transduction 1: G Protein Coupled Receptors. Retrieved from [Link]

  • Neurotoxicology and Teratology. (2025, August 26). In vitro pharmacological activity of twenty-eight synthetic cannabinoid receptor agonists at the type 1 and 2 cannabinoid receptors. PubMed. [Link]

  • Journal of Medicinal Chemistry. (2025, August 12). Conformational Restriction of Designer Drugs Reveals Subtype-Selective and Biased CB2 Agonists with Neuroprotective Effects. ACS Publications. [Link]

  • Analytical and Bioanalytical Chemistry. (2015, December). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. [Link]

  • Assay Guidance Manual. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Link]

  • Wikipedia. (n.d.). CP 55,940. Retrieved from [Link]

  • RSC Publishing. (2022, December 8). Rational drug design of CB2 receptor ligands: from 2012 to 2021. [Link]

  • International Journal of Molecular Sciences. (2021, October 15). Pharmacological potential of JWH133, a cannabinoid type 2 receptor agonist in neurodegenerative, neurodevelopmental and neuropsychiatric diseases. PubMed. [Link]

  • Psychopharmacology. (2022, July). Effects of cannabinoid agonists and antagonists in male rats discriminating the synthetic cannabinoid AM2201. SpringerLink. [Link]

  • Biochimica et Biophysica Acta (BBA) - Biomembranes. (2014, October). The interaction of cannabinoid receptor agonists, CP55940 and WIN55212-2 with membranes using solid state 2H NMR. ScienceDirect. [Link]

  • bioRxiv. (2020, April 10). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. [Link]

  • British Journal of Pharmacology. (1998, January). Effect of the cannabinoid receptor agonist WIN55212-2 on sympathetic cardiovascular regulation. Wiley Online Library. [Link]

  • Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]

  • Celtarys. (2025, October 7). Cannabinoid Receptor Binding and Assay Tools. [Link]

  • Frontiers in Behavioral Neuroscience. (2020, February 11). Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55940 in Adolescent and Adult Female Mouse Brains. Frontiers. [Link]

  • Forensic Toxicology. (2017, January). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. SpringerLink. [Link]

  • Journal of Chemical Information and Modeling. (2020, January 27). Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. ACS Publications. [Link]

  • ResearchGate. (n.d.). Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity of Novel Indazoles

Topic: Cross-Reactivity of 2-Isobutyl-5-methoxy-2H-indazole in Standard Immunoassay Screens Introduction: The Moving Target of Novel Psychoactive Substances The landscape of drug screening is in a perpetual state of adap...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Cross-Reactivity of 2-Isobutyl-5-methoxy-2H-indazole in Standard Immunoassay Screens

Introduction: The Moving Target of Novel Psychoactive Substances

The landscape of drug screening is in a perpetual state of adaptation. The continuous emergence of Novel Psychoactive Substances (NPS) presents a formidable challenge to researchers, clinicians, and forensic toxicologists. Among the most diverse and rapidly evolving classes of NPS are the synthetic cannabinoid receptor agonists (SCRAs). These compounds often feature core heterocyclic scaffolds, such as indazole, designed to mimic the effects of Δ9-tetrahydrocannabinol (THC) while evading detection by standard cannabinoid immunoassays.[1][2][3]

The compound 2-isobutyl-5-methoxy-2H-indazole is a representative example of a molecule whose interaction with drug screening panels is not widely documented. Its indazole core is a privileged structure in medicinal chemistry and a common feature in many SCRAs.[4][5][6] This guide, therefore, uses this compound as a model to provide a comprehensive framework for evaluating potential cross-reactivity in standard immunoassays. We will move beyond a simple data sheet to explain the fundamental principles of cross-reactivity, provide a robust, self-validating experimental protocol to test any novel compound, and contextualize the potential results with existing data on related structures. Our objective is to empower researchers and drug development professionals with the methodology to proactively assess and interpret the behavior of novel chemical entities in routine screening platforms.

Part 1: The Principle of Immunoassay Cross-Reactivity

Immunoassays are the workhorse of high-throughput drug screening due to their speed, sensitivity, and ease of automation.[2] They operate on the principle of competitive binding, where a drug or its metabolite in a sample competes with a labeled drug conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the drug in the sample.

However, the specificity of these antibodies is not absolute. Cross-reactivity occurs when an antibody binds to a compound other than its intended target analyte. This phenomenon is almost always due to structural similarity between the target and the cross-reacting molecule.[7][8] A significant cross-reaction can lead to a false-positive result, a critical issue in clinical and forensic settings that necessitates confirmatory analysis by a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][7] Understanding the potential for cross-reactivity is therefore essential for accurately interpreting screening data.

G cluster_0 Specific Binding (True Positive) cluster_1 Cross-Reactivity (False Positive) cluster_2 No Binding (True Negative) antibody_A Antibody target Target Analyte antibody_A->target High Affinity Binding antibody_B Antibody cross_reactant Cross-Reactant (Structurally Similar) antibody_B->cross_reactant Lower Affinity Binding antibody_C Antibody unrelated Unrelated Compound antibody_C->unrelated No Binding G cluster_0 Data Acquisition cluster_1 Calculation & Interpretation start Start: Obtain Test Compound & ELISA Kit prep_stock Step 1: Prepare High-Concentration Stock Solutions (Target & Test Compound) start->prep_stock prep_calibrators Step 2: Create Serial Dilutions in Drug-Free Urine (Calibrator & Test Compound Spikes) prep_stock->prep_calibrators run_elisa Step 3: Perform ELISA (Follow Kit Instructions) prep_calibrators->run_elisa read_absorbance Step 4: Read Absorbance (e.g., at 450 nm) run_elisa->read_absorbance generate_curves Step 5: Plot Standard Curves (Absorbance vs. log[Concentration]) for both compounds read_absorbance->generate_curves calc_ic50 Step 6: Determine IC50 Values (Concentration causing 50% inhibition) generate_curves->calc_ic50 calc_cross Step 7: Calculate % Cross-Reactivity (%CR = [IC50_Target / IC50_Test] * 100) calc_ic50->calc_cross interpret Step 8: Interpret Results (High %CR = Significant Interference) calc_cross->interpret end_node End: Report Findings interpret->end_node

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Comparative

A Senior Application Scientist's Guide to the Inter-Laboratory Validation of 2-Isobutyl-5-Methoxy-2H-Indazole Detection Methods

Introduction: The Imperative for Robust Analytical Validation The emergence of novel synthetic compounds, such as 2-isobutyl-5-methoxy-2H-indazole, presents a significant challenge for analytical laboratories across rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Robust Analytical Validation

The emergence of novel synthetic compounds, such as 2-isobutyl-5-methoxy-2H-indazole, presents a significant challenge for analytical laboratories across research, clinical, and forensic sectors. As a derivative of the indazole core, a scaffold prevalent in bioactive molecules and pharmaceuticals, the need for reliable, reproducible, and standardized detection methods is paramount.[1][2] The goal of any analytical method is to produce data that is fit for its intended purpose.[3] However, a method validated in a single laboratory may not perform adequately in another due to variations in equipment, reagents, and personnel.

This guide provides a comprehensive framework for conducting an inter-laboratory validation of analytical methods for 2-isobutyl-5-methoxy-2H-indazole. We will move beyond rote protocol recitation to explore the scientific rationale behind methodological choices, ensuring that the described systems are inherently self-validating. This document is designed for researchers, scientists, and drug development professionals tasked with establishing or participating in collaborative analytical studies. We will focus on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer the requisite sensitivity and specificity for this class of compounds.

Pillar 1: Foundational Principles of Inter-Laboratory Method Validation

An inter-laboratory study, or collaborative study, is the ultimate test of a method's robustness and transferability. According to ISO/IEC 17025, methods developed in-house or significantly modified must undergo full validation to prove they are fit for purpose.[3][4] When this validation is extended across multiple laboratories, it provides objective evidence of the method's performance under real-world conditions.

The core objective is to assess the method's precision, specifically its repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision).[5] The key validation parameters that each participating laboratory must evaluate are outlined below.

Key Validation Parameters
  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

  • Linearity & Range: The capacity to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]

  • Accuracy (Trueness): The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. It is often expressed as percent recovery.

  • Precision (Repeatability & Reproducibility): The agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[5] This includes repeatability (same lab, same analyst, same equipment) and reproducibility (different labs).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[5]

Pillar 2: Comparative Analytical Methodologies & Protocols

The choice of analytical technique is fundamentally driven by the physicochemical properties of the analyte and the intended application. For 2-isobutyl-5-methoxy-2H-indazole, both GC-MS and LC-MS/MS are highly suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile or semi-volatile compounds that are thermally stable. GC provides excellent chromatographic separation, while MS offers sensitive detection and structural information through characteristic fragmentation patterns.[7][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers exceptional sensitivity and selectivity, particularly for analyzing complex matrices like biological fluids.[9] It does not require the analyte to be volatile and is often less destructive. The use of Multiple Reaction Monitoring (MRM) significantly improves the signal-to-noise ratio.[10][11]

Experimental Workflow: An Overview

The following diagram illustrates the general workflow for an inter-laboratory validation study, from sample distribution to final data analysis.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Laboratory Analysis cluster_data Phase 3: Data Consolidation & Statistical Review A Central Lab Prepares & Validates Homogeneous Samples (Blanks & Spikes) B Reference Standard & Internal Standard Distributed to All Labs A->B C Standard Operating Procedure (SOP) Finalized & Distributed B->C D Lab 1 Receives Samples & Performs Analysis C->D Shipment E Lab 2 Receives Samples & Performs Analysis C->E Shipment F Lab 'n' Receives Samples & Performs Analysis C->F Shipment G All Raw Data Submitted to Central Coordinator D->G Data Submission E->G Data Submission F->G Data Submission H Statistical Analysis (e.g., ANOVA, Cochran's test) G->H I Calculation of Repeatability (RSDr) & Reproducibility (RSDR) H->I J Final Validation Report Issued I->J G A Sample Weighing (10 mg) B Add Methanol (10 mL) & Internal Standard A->B C Vortex & Sonicate B->C D Centrifuge C->D E Filter Supernatant (0.22 µm PTFE) D->E F GC-MS Injection (1 µL, Splitless) E->F G Data Acquisition (Scan & SIM) F->G H Quantification vs. Calibration Curve G->H G A Plasma Sample (100 µL) + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifuge (14,000 rpm) B->C D Isolate Supernatant C->D E Evaporate to Dryness (Nitrogen Stream) D->E F Reconstitute in Mobile Phase E->F G LC-MS/MS Injection F->G H MRM Data Acquisition G->H I Quantification H->I

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-isobutyl-5-methoxy-2H-indazole: A Guide for Laboratory Professionals

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 2-isobutyl-5-methoxy-2H-indazole, a heterocyclic compound whose precise hazard profile may not be extensively documented. By leveraging data from structurally similar indazole derivatives and adhering to established principles of chemical waste management, we can establish a robust and safe disposal workflow.

Understanding the Compound: An Inferred Hazard Profile

Hazard ClassificationRelated Compound ExamplesPotential Hazards for 2-isobutyl-5-methoxy-2H-indazole
Acute Toxicity (Oral) 4-Bromo-6-fluoro-5-methyl-2-trityl-2H-indazoleMay be harmful if swallowed.[3]
Skin Corrosion/Irritation 1H-Indazole-3-carboxylic acidMay cause skin irritation.[4]
Serious Eye Damage/Irritation 1H-Indazole-3-carboxylic acidMay cause serious eye irritation.[4]
Respiratory Irritation 4-Bromo-6-fluoro-5-methyl-2-trityl-2H-indazoleMay cause respiratory irritation.[3]
Reproductive Toxicity A related indazole compoundSuspected of damaging fertility or the unborn child.
Aquatic Hazard A related indazole compoundVery toxic to aquatic life with long-lasting effects.

Note: This information is inferred from related compounds and should be treated as a precautionary guideline. Always handle 2-isobutyl-5-methoxy-2H-indazole with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated chemical fume hood.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 2-isobutyl-5-methoxy-2H-indazole is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of down the drain or in the regular solid waste stream.

Step 1: Waste Segregation and Collection

The first critical step is the immediate segregation of waste at the point of generation. This prevents unintentional mixing with incompatible materials and ensures proper disposal routing.

  • Action: Collect all waste materials containing 2-isobutyl-5-methoxy-2H-indazole, including residual amounts in containers, contaminated weighing papers, pipette tips, and gloves, in a designated hazardous waste container.

  • Causality: Proper segregation is a cornerstone of laboratory safety and regulatory compliance.[5] Mixing incompatible chemicals can lead to dangerous reactions, while improper segregation can result in costly and complex disposal procedures.

Step 2: Container Selection and Labeling

The integrity of the waste containment is paramount to preventing leaks and ensuring the safety of all personnel handling the waste.

  • Action:

    • Select a waste container that is chemically compatible with 2-isobutyl-5-methoxy-2H-indazole and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is generally appropriate.

    • Ensure the container is in good condition, free from cracks or deterioration.[5]

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "2-isobutyl-5-methoxy-2H-indazole"

      • The approximate concentration and quantity of the waste

      • The date the waste was first added to the container

      • The relevant hazard pictograms (e.g., irritant, health hazard, environmental hazard)

  • Causality: Federal and state regulations, such as those under the Resource Conservation and Recovery Act (RCRA), mandate proper labeling of hazardous waste.[5][6] This provides essential information for safe handling, storage, and disposal, and is a key component of OSHA's Hazard Communication Standard.[7][8]

Step 3: Accumulation and Storage

Proper storage of hazardous waste within the laboratory is a temporary but critical phase in the disposal lifecycle.

  • Action:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][9] This area must be at or near the point of generation and under the control of laboratory personnel.

    • Ensure the SAA is in a well-ventilated area, away from heat sources and incompatible materials.

    • The container must be kept closed at all times, except when adding waste.[9]

  • Causality: The concept of an SAA is defined by the EPA to allow for the safe accumulation of small quantities of hazardous waste in a laboratory setting without requiring a full-scale storage permit.[6] Keeping containers closed prevents the release of potentially harmful vapors and reduces the risk of spills.

Step 4: Professional Disposal

The final step is to transfer the waste to a licensed hazardous waste disposal company.

  • Action:

    • Once the container is full, or before the regulatory accumulation time limit is reached (typically 90 to 180 days, depending on generator status and local regulations), arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a contracted waste broker.[10][11]

    • Ensure all paperwork and manifests are completed accurately.

  • Causality: The EPA and Department of Transportation (DOT) have stringent regulations for the transportation and ultimate disposal of hazardous waste.[8][12] Using a licensed and reputable disposal company ensures that the waste is managed in an environmentally sound manner, often through high-temperature incineration or other approved treatment methods.

Visualizing the Disposal Process

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of 2-isobutyl-5-methoxy-2H-indazole, the following workflow diagram has been developed.

G start Waste Generation (2-isobutyl-5-methoxy-2H-indazole) decision1 Is this a drain or solid waste disposal? start->decision1 collect_waste Collect in a designated, compatible hazardous waste container decision1->collect_waste No prohibited PROHIBITED decision1->prohibited Yes label_container Label container with: 'Hazardous Waste', Chemical Name, Date, Hazards collect_waste->label_container store_waste Store in a designated Satellite Accumulation Area (SAA) label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the disposal of 2-isobutyl-5-methoxy-2H-indazole.

Chemical Deactivation: Considerations and Cautions

While direct disposal via a licensed contractor is the recommended and most compliant method, understanding the chemical reactivity of heterocyclic compounds can inform emergency spill response and potential, though not recommended for routine disposal, deactivation procedures.

Indazole and its derivatives are aromatic heterocyclic compounds.[1] Their stability can be disrupted through strong oxidation or reduction, but such reactions can be vigorous and produce other hazardous byproducts. Advanced oxidation processes, such as using Fenton's reagent, have been studied for the degradation of nitrogen-containing heterocyclic compounds in wastewater, but these are complex procedures not suitable for a standard laboratory setting.[13]

Therefore, chemical deactivation as a primary means of disposal is not advised without extensive, compound-specific research and validation. The risk of incomplete reactions or the generation of unknown, potentially more hazardous, byproducts is significant.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-isobutyl-5-methoxy-2H-indazole is a critical component of responsible laboratory practice. By treating this compound as hazardous waste, following a structured protocol of segregation, containment, and professional disposal, we uphold our commitment to the safety of our personnel and the preservation of our environment. This self-validating system, grounded in established regulatory standards and scientific principles, ensures that our pursuit of innovation does not come at the cost of safety and compliance.

References

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from osha.gov [Link]

  • Zhang, Y., Zhou, M., & Li, F. (2007). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. Water Environment Research, 79(7), 759-764. [Link]

  • J. J. Keller & Associates, Inc. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from jjkelly.com [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from epa.gov [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from cleanmanagement.com [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from danielshealth.com [Link]

  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from oae.com [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from gaiaca.com [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from cwu.edu [Link]

  • EHS. (n.d.). Laboratory Waste Management Guidelines.
  • DuraLabel. (2026, March 11). OSHA Rules for Chemical Hazards. Retrieved from duralabel.com [Link]

  • Environmental Engineering Research. (2019, July 18). Simultaneous degradation of nitrogenous heterocyclic compounds by catalytic wet-peroxidation process using box-behnken design. Retrieved from eer.or.kr [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. Retrieved from osha.gov [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Retrieved from ijrpns.com [Link]

  • Process Safety and Environmental Protection. (2011). Nitrogenous heterocyclic compounds degradation in the microbial fuel cells.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Otto Chemie. (n.d.). Safety data sheet.
  • Chemicea. (n.d.). Material Safety Data Sheet.
  • RSC Advances. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from ncbi.nlm.nih.gov [Link]

  • Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • Current Pharmaceutical Design. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Retrieved from ncbi.nlm.nih.gov [Link]

Sources

Handling

Personal protective equipment for handling 2-isobutyl-5-methoxy-2H-indazole

Operational Safety and Handling Guide: 2-Isobutyl-5-Methoxy-2H-Indazole A comprehensive protocol for PPE, operational workflows, and disposal in drug development laboratories. Introduction As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 2-Isobutyl-5-Methoxy-2H-Indazole A comprehensive protocol for PPE, operational workflows, and disposal in drug development laboratories.

Introduction

As a Senior Application Scientist overseeing laboratory safety and chemical handling, I frequently guide research teams through the operational complexities of handling novel active pharmaceutical ingredient (API) intermediates. One such compound is 2-isobutyl-5-methoxy-2H-indazole (CAS: 765914-93-0)[1]. Indazole cores are privileged scaffolds in medicinal chemistry, heavily utilized in the development of kinase inhibitors and receptor antagonists.

However, because comprehensive toxicological profiles (such as specific LD50 values or long-term mutagenicity data) are rarely published for early-stage intermediates, we must default to a "high-hazard" operational baseline. Similar indazole derivatives are frequently flagged for acute oral toxicity (e.g., GHS Hazard Statement H301: Toxic if swallowed) and require stringent packing and transportation protocols[2]. This guide provides a self-validating, step-by-step operational framework for handling this compound safely.

Chemical Profile & Hazard Assessment

To design an effective safety protocol, we must first understand the physicochemical properties of the target molecule. The causality behind our safety choices stems directly from these properties.

PropertyValueOperational Safety Implication
Chemical Name 2-isobutyl-5-methoxy-2H-indazoleIsomeric structure dictates specific receptor binding; treat as highly bioactive.
CAS Number 765914-93-0Essential for inventory tracking and waste manifesting[1].
Molecular Formula C12H16N2OOrganic framework; highly combustible if aerosolized in high concentrations.
Molecular Weight 204.27 g/mol Low molecular weight powder; extremely susceptible to static-induced aerosolization.
Lipophilicity High (Isobutyl + Methoxy groups)Facilitates rapid dermal absorption; strict double-gloving protocol is mandatory.
Physical State Solid / PowderPrimary inhalation hazard; mandates handling exclusively within engineering controls.

Mechanistic Insight: The lipophilic isobutyl group and methoxy ether significantly increase the molecule's membrane permeability. If the powder contacts exposed skin, it can dissolve in natural sebum and rapidly enter systemic circulation. Furthermore, the indazole nitrogen atoms act as potent hydrogen bond acceptors, which can interact with off-target proteins if inhaled or ingested.

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why each layer is selected. The following matrix is designed to neutralize the specific hazards of lipophilic indazoles.

  • Hands (Double-Gloving): Wear an inner layer of standard nitrile gloves and an outer layer of extended-cuff nitrile gloves (minimum 5 mil thickness). Causality: Nitrile provides superior chemical resistance to the organic solvents (like DMSO or DMF) required to dissolve this lipophilic compound. If the outer glove is contaminated, it can be safely doffed without exposing bare skin.

  • Eyes: ANSI Z87.1-certified splash-proof chemical goggles. Causality: Standard safety glasses leave gaps. Goggles prevent the ocular absorption of fine, aerosolized powders during the weighing process.

  • Body: Flame-retardant lab coat (e.g., Nomex) with knit cuffs. Causality: Knit cuffs ensure a tight seal around the wrist. The cuffs must be tucked under the outer glove to eliminate the "exposure gap" when reaching into a fume hood.

  • Respiratory: Handling must occur within a certified chemical fume hood or isolator. If a hood is temporarily compromised, an N95 or P100 particulate respirator is the minimum acceptable backup for powder handling.

Operational Workflow: Step-by-Step Methodology

This protocol is designed as a self-validating system. By adding solvent directly to the weighing vessel, we eliminate the need to transfer dry powders, thereby neutralizing the primary inhalation hazard.

Protocol: Safe Weighing and Solubilization Objective: Prepare a 10 mM stock solution of 2-isobutyl-5-methoxy-2H-indazole in anhydrous DMSO.

  • Pre-Operational Setup: Verify that the fume hood face velocity is operating between 80-100 feet per minute (fpm). Wipe the microbalance and the surrounding work surface with an anti-static wipe to prevent powder cling.

  • Vial Preparation: Place a clean, anti-static amber glass vial on the microbalance. Tare the balance to zero. (Amber glass is preferred to prevent potential UV-induced degradation of the methoxy-indazole core).

  • Powder Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the estimated mass of 2-isobutyl-5-methoxy-2H-indazole into the vial. Close the balance draft shield doors, allow the reading to stabilize, and record the exact mass.

  • In-Situ Solubilization: Calculate the required volume of DMSO to achieve the target 10 mM concentration. Using a calibrated micropipette, add the DMSO directly to the weighing vial while it remains inside the fume hood. Causality: Trapping the compound in the liquid phase immediately halts any risk of aerosolization.

  • Sealing and Agitation: Cap the vial tightly with a PTFE-lined septum cap. Vortex gently until the solid is fully dissolved.

  • Self-Validating Decontamination: Wipe the spatula, balance pan, and hood surface with a lint-free wipe dampened with 70% isopropanol. Validation Step: To ensure trust in the decontamination process, periodically swab the cleaned area and run the swab extract through LC-MS to verify the absence of the indazole mass peak (m/z ~205[M+H]+).

Spill Response & Waste Disposal Plan

A rapid, procedural response to spills prevents localized contamination from becoming a systemic laboratory hazard.

  • Minor Spills (<50 mg): Utilize the wet-wipe method. Do not sweep or brush the powder, as this generates hazardous dust clouds. Dampen a highly absorbent wipe with 70% isopropanol and gently lay it over the spill. Allow capillary action to bind the powder to the wipe, then carefully lift and dispose.

  • Major Spills (>50 mg): Evacuate the immediate area around the fume hood. Don a P100 respirator and use a specialized HEPA-filtered vacuum dedicated to chemical spills.

  • Waste Management:

    • Solid Waste: Contaminated gloves, wipes, and empty reagent vials must be placed in a puncture-proof, clearly labeled hazardous waste container slated for high-temperature incineration.

    • Liquid Waste: DMSO solutions containing the indazole derivative must be collected in compatible high-density polyethylene (HDPE) carboys, labeled strictly as "Non-Halogenated Organic Waste: Contains Indazole Derivatives."

Mechanistic Workflow Visualization

The following diagram illustrates the critical safety checkpoints throughout the operational lifecycle of 2-isobutyl-5-methoxy-2H-indazole.

Workflow Storage 1. Storage & Retrieval (2-8°C, Desiccated) PPE 2. PPE Donning (Nitrile, Goggles, Coat) Storage->PPE Initiate Protocol Hood 3. Engineering Controls (Fume Hood / Isolator) PPE->Hood Proceed to Workspace Weighing 4. Weighing & Transfer (Anti-static tools) Hood->Weighing Conduct under draft Dissolution 5. Solubilization (DMSO / Organic Solvents) Weighing->Dissolution Add solvent directly Disposal 6. Waste Management (Incineration / Solid Waste) Weighing->Disposal Contaminated PPE/Tools Dissolution->Disposal Post-experiment cleanup

Fig 1: Operational workflow and safety checkpoints for handling 2-isobutyl-5-methoxy-2H-indazole.

References

  • Title: 2-isobutyl-5-methoxy-2H-indazole CAS#: 765914-93-0 Source: ChemicalBook URL
  • Title: 933744-08-2 | 3-(1H-Indazol-1-yl)

Sources

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